molecular formula C8H14O2 B081228 2,4-Octanedione CAS No. 14090-87-0

2,4-Octanedione

Cat. No.: B081228
CAS No.: 14090-87-0
M. Wt: 142.20 g/mol
InChI Key: GJYXGIIWJFZCLN-UHFFFAOYSA-N
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Description

2,4-Octanedione is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-4-5-8(10)6-7(2)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYXGIIWJFZCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161491
Record name Octane-2,4-dione
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14090-87-0
Record name 2,4-Octanedione
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Record name 2,4-Octanedione
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Record name Octane-2,4-dione
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Record name Octane-2,4-dione
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Record name 2,4-OCTANEDIONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Octanedione (CAS: 14090-87-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-octanedione, a β-diketone of significant interest in chemical synthesis and medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis, reactivity, and potential applications, with a focus on providing actionable information for laboratory and research settings.

Physicochemical Properties

This compound is a solid organic compound.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueUnitSource
Molecular Formula C₈H₁₄O₂[2][3][4]
Molecular Weight 142.20 g/mol [2]
CAS Number 14090-87-0[2]
Appearance Solid[1]
Boiling Point 97-99 (at 27 mmHg)°C[5]
Density 0.923g/cm³[5]
Refractive Index 1.4590[5]
Flash Point 71 (159)°C (°F)[5]
Water Solubility 4082 (estimated)mg/L[5]
LogP (Octanol/Water Partition Coefficient) 1.725 (calculated)[6]

Spectroscopic Data

Due to keto-enol tautomerism, the spectroscopic data for this compound reflects the presence of both the keto and enol forms in equilibrium. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.

¹H NMR Spectroscopy
TautomerChemical Shift (δ, ppm)MultiplicityAssignment
Keto ~0.9t-CH₃ (terminal)
~1.3m-CH₂- (butyl chain)
~1.6m-CH₂- (butyl chain)
~2.2t-CH₂-C=O
~2.3sO=C-CH₃
~3.6s-CH₂- (methylene between carbonyls)
Enol ~0.9t-CH₃ (terminal)
~1.4m-CH₂- (butyl chain)
~1.6m-CH₂- (butyl chain)
~2.1t=C-CH₂-
~2.2s=C-CH₃
~5.6s=CH-
~16.0br s-OH (enolic)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is available and shows signals for both the keto and enol tautomers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for both the keto and enol forms. The keto form shows two distinct C=O stretching frequencies, while the enol form displays a broad O-H stretch due to intramolecular hydrogen bonding, a C=O stretch at a lower frequency due to conjugation, and a C=C stretching vibration.

Mass Spectrometry

Mass spectrometry data for this compound is available, providing information on its molecular weight and fragmentation pattern, which can be used for its identification.[2][4]

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of β-diketones like this compound is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base.[7] Another relevant synthetic approach is the alkylation of a smaller β-diketone. Below is a detailed experimental protocol for the synthesis of a substituted β-diketone, which can be adapted for the preparation of this compound by using appropriate starting materials (e.g., alkylation of acetylacetone (B45752) with a butyl halide).

Experimental Protocol: Alkylation of a β-Diketone (Adapted for this compound Synthesis)

This protocol is based on the alkylation of pentane-2,4-dione.[8]

Materials:

  • Pentane-2,4-dione

  • 1-Iodobutane (B1219991) (or other butyl halide)

  • Anhydrous Potassium Carbonate

  • Anhydrous Acetone (B3395972)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine pentane-2,4-dione (0.65 mol), 1-iodobutane (0.80 mol), and anhydrous potassium carbonate (0.80 mol) in 125 mL of anhydrous acetone.[8]

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is around 20 hours.[8]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium iodide. Wash the solid residue with additional acetone.[8]

  • Isolation: Combine the filtrate and the acetone washings. Remove the acetone using a rotary evaporator.[8]

  • Purification: The resulting crude product can be purified by vacuum distillation to yield this compound.

G Experimental Workflow: Alkylation of a β-Diketone cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_isolation 4. Isolation & Purification setup Combine pentane-2,4-dione, 1-iodobutane, K₂CO₃, and acetone in a flask reaction Heat to reflux with stirring (20h) setup->reaction cool Cool to room temperature reaction->cool filter Filter solids and wash with acetone cool->filter evaporate Remove acetone via rotary evaporation filter->evaporate distill Purify by vacuum distillation evaporate->distill

Alkylation of a β-Diketone Workflow
Reactivity and Keto-Enol Tautomerism

The chemistry of this compound is dominated by the reactivity of the β-dicarbonyl moiety and its existence as a mixture of keto and enol tautomers.

The methylene (B1212753) protons between the two carbonyl groups in the keto form are acidic and can be removed by a base to form a stable enolate ion. This enolate is a strong nucleophile and can participate in various carbon-carbon bond-forming reactions.

The equilibrium between the keto and enol forms is a key feature of β-diketones. The enol form is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and by conjugation of the double bond with the remaining carbonyl group.

G Keto-Enol Tautomerism of this compound keto Keto Form enol Enol Form keto->enol Equilibrium

Keto-Enol Tautomerism

Applications in Research and Drug Development

The β-diketone structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. While specific drug development programs centered on this compound are not widely publicized, its structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

β-Diketones are known to be precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are important classes of compounds in drug discovery. They can also act as chelating agents for metal ions, a property that can be exploited in various biological and medicinal applications. One source mentions that this compound can be used as a sulfonylation reagent in organic synthesis and drug discovery.[5]

G Role of β-Diketones in Drug Discovery cluster_synthesis Synthesis of Bioactive Molecules cluster_applications Potential Therapeutic Applications diketone This compound (β-Diketone Scaffold) heterocycles Pyrazoles, Isoxazoles, etc. diketone->heterocycles metal_complexes Metal Complexes diketone->metal_complexes anticancer Anticancer Agents heterocycles->anticancer antiinflammatory Anti-inflammatory Agents heterocycles->antiinflammatory antimicrobial Antimicrobial Agents heterocycles->antimicrobial

β-Diketones in Drug Discovery

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[2]

  • Response: IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[2]

It is imperative to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4-Octanedione (CAS No. 14090-87-0), a diketone of interest in various chemical and pharmaceutical research fields. The information presented herein is intended to support laboratory work, safety assessments, and the development of new applications for this compound.

Core Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, application, and integration into various experimental and manufacturing processes. A summary of its key physical properties is presented in the table below.

PropertyValueUnitsNotesCitations
Molecular Formula C₈H₁₄O₂--[1][2][3][4]
Molecular Weight 142.20 g/mol -[1][2][3][4]
Appearance Solid-At standard conditions[3][5][6]
Melting Point -34.7°C-[7]
Boiling Point 204.0 - 205.0°CAt 760 mmHg (estimated)[8]
97.0 - 99.0°CAt 27 mmHg[8][9][10]
Density 0.923g/cm³At 25 °C[8][9]
Refractive Index 1.461-At 20 °C[5][6][8]
Solubility in Water 4082mg/LAt 25 °C (estimated)[8]
3.92g/LAt 25 °C[5][7]
Solubility in Alcohol Soluble--[8]
Flash Point 71.0°C(159.0 °F) Tag Closed Cup[5][8][10]
Vapor Pressure 0.268mmHgAt 25 °C (estimated)[8]
logP (o/w) 1.798-Estimated[8]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies that can be employed to determine the key physical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound like this compound can be determined using a capillary tube method with either a MelTemp apparatus or a Thiele tube.

Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer.

  • The assembly is heated in a controlled manner using a heating bath (in a Thiele tube) or a heated block (in a MelTemp apparatus).

  • The temperature at which the solid begins to melt and the temperature at which it completely liquefides are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow.

Boiling Point Determination

For liquid samples, the boiling point can be determined using methods like simple distillation or the Thiele tube method.

Procedure (Thiele Tube Method):

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • As the temperature rises, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter.

Procedure (Pycnometry):

  • The mass of a clean, dry pycnometer (a glass flask with a precise volume) is determined.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

  • The mass of the pycnometer containing the liquid is measured.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

Refractive Index Measurement

The refractive index, a measure of how light bends as it passes through the substance, is determined using a refractometer.

Procedure:

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus.

  • The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be controlled and recorded, as the refractive index is temperature-dependent.

Solubility Determination

A qualitative and semi-quantitative determination of solubility can be performed by observing the dissolution of the solute in a given solvent.

Procedure:

  • A small, measured amount of this compound is added to a test tube.

  • A measured volume of the solvent (e.g., water, ethanol) is added incrementally.

  • The mixture is agitated vigorously after each addition.

  • The point at which the solute completely dissolves is noted to determine the solubility, often expressed in g/100mL or mg/L.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the core physical properties of an organic compound like this compound.

G cluster_sample Sample Preparation cluster_solid Solid State Analysis cluster_liquid Liquid State Analysis Sample This compound Sample Melting_Point Melting Point Determination (Capillary Method) Sample->Melting_Point If solid Boiling_Point Boiling Point Determination (Thiele Tube/Distillation) Sample->Boiling_Point If liquid Density Density Measurement (Pycnometry/Digital Meter) Boiling_Point->Density Refractive_Index Refractive Index Measurement (Refractometer) Density->Refractive_Index Solubility Solubility Determination (Solvent Titration) Refractive_Index->Solubility

Caption: Workflow for determining the physical properties of this compound.

References

2,4-Octanedione molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Octanedione is a beta-diketone, a class of organic compounds characterized by two carbonyl groups separated by a single carbon atom. This structural motif imparts unique chemical properties, including the potential for keto-enol tautomerism and the ability to act as a chelating agent for metal ions. These characteristics make β-diketones valuable intermediates in organic synthesis and potential candidates for various applications in research and drug development. This technical guide provides an in-depth overview of the core molecular and chemical properties of this compound, along with representative experimental protocols for its synthesis and analysis.

Core Molecular Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
IUPAC Name Octane-2,4-dione[1]
Synonyms Valerylacetone[1]

Chemical Properties and Visualization

A significant feature of this compound is its existence as a mixture of keto and enol tautomers in equilibrium. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, often making it a major component of the equilibrium mixture.[2][3][4]

keto_enol_tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto   O  // CH3-C-CH2-C-CH2CH2CH2CH3       //      O enol   OH  | CH3-C=CH-C-CH2CH2CH2CH3       //      O keto->enol Equilibrium

Caption: Keto-enol tautomerism of this compound.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following sections provide detailed, representative methodologies for the synthesis and analysis of β-diketones, which can be adapted for this compound.

Synthesis via Claisen Condensation

The Claisen condensation is a classic carbon-carbon bond-forming reaction used for the synthesis of β-keto esters and β-diketones.[5][6][7][8] The synthesis of this compound can be achieved through the condensation of an ester and a ketone. A plausible route is the reaction of ethyl pentanoate with acetone (B3395972) in the presence of a strong base.

Materials:

  • Ethyl pentanoate

  • Acetone

  • Sodium ethoxide (or another strong base like sodium hydride)

  • Anhydrous diethyl ether (or tetrahydrofuran)

  • Hydrochloric acid (for neutralization)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide and anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Reactants: A solution of ethyl pentanoate and acetone in anhydrous diethyl ether is added dropwise to the stirred suspension of the base at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for several hours and then gently refluxed to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After cooling to room temperature, the reaction mixture is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The aqueous layer is separated and extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.

Instrumentation:

  • Gas chromatograph with a mass selective detector

  • Capillary column suitable for the analysis of ketones (e.g., a mid-polarity column like a DB-5ms or equivalent)

  • Helium as the carrier gas

  • Autosampler

GC-MS Parameters (Representative):

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards and samples into the GC-MS system.

Data Analysis:

The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference library (e.g., NIST). Quantification is achieved by generating a calibration curve from the peak areas of the standards.

Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented, the β-diketone functional group is present in a variety of biologically active natural products and synthetic compounds.[9][10] Linear and cyclic β-diketones are known to exhibit a range of biological activities.[2][3][9]

Furthermore, the ability of β-diketones to act as chelating agents for metal ions is a key property that can be exploited in various applications.[11][12] Metal chelates have applications in catalysis, as antimicrobial agents, and in medicine for the reduction of toxic metal levels.[11] The chelation properties of this compound could be an area for future research in the development of new therapeutic agents or diagnostic tools.

logical_relationship cluster_synthesis Synthesis cluster_analysis Analysis cluster_properties Properties & Applications Acetone Acetone Claisen Condensation Claisen Condensation Acetone->Claisen Condensation Ethyl Pentanoate Ethyl Pentanoate Ethyl Pentanoate->Claisen Condensation This compound This compound Claisen Condensation->this compound GC-MS GC-MS This compound->GC-MS Keto-Enol Tautomerism Keto-Enol Tautomerism This compound->Keto-Enol Tautomerism Chelating Agent Chelating Agent This compound->Chelating Agent Identification & Quantification Identification & Quantification GC-MS->Identification & Quantification Biological Activity Biological Activity Chelating Agent->Biological Activity Drug Development Drug Development Biological Activity->Drug Development

References

An In-depth Technical Guide to the Synthesis of 2,4-Octanedione from Simple Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-octanedione, a valuable β-diketone intermediate in organic synthesis. The primary and most established method for its preparation, the Claisen condensation, is detailed herein. This document offers in-depth experimental protocols, quantitative data, and a logical workflow for the synthesis of this target molecule from simple, readily available precursors.

Introduction

This compound, also known as valerylacetone, is a dicarbonyl compound with the molecular formula C8H14O2.[1][2] Its structure features ketone groups at the second and fourth positions of an octane (B31449) chain. This β-diketone is a versatile building block in the synthesis of a variety of organic molecules, including heterocyclic compounds and metal complexes, making it a compound of interest for researchers in medicinal chemistry and materials science. The most common and efficient method for synthesizing this compound and other β-diketones is the Claisen condensation reaction.[3][4][5]

Core Synthesis Pathway: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between an ester and another carbonyl compound in the presence of a strong base.[3] For the synthesis of this compound, a mixed Claisen condensation is employed, typically involving the reaction of an ester with a ketone.[4] A common synthetic route involves the reaction of ethyl acetate (B1210297) with 2-heptanone (B89624).

The general mechanism involves the deprotonation of the α-carbon of the ketone by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the β-diketone.[3]

Claisen_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Ester Ethyl Acetate Reaction Claisen Condensation Ester->Reaction Ketone 2-Heptanone Ketone->Reaction Base Sodium Ethoxide (NaOEt) Base->Reaction Solvent Anhydrous Ethanol (B145695) Solvent->Reaction Workup Acidic Workup (e.g., aq. HCl) Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Claisen condensation.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, this compound.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl AcetateC4H8O288.1177.10.902
2-HeptanoneC7H14O114.191510.817
Sodium EthoxideC2H5NaO68.05Decomposes0.868

Table 2: Properties and Spectroscopic Data of this compound

PropertyValue
CAS Number 14090-87-0[2]
Molecular Formula C8H14O2[1][2]
Molecular Weight 142.20 g/mol [1]
Boiling Point 97-99 °C at 27 mmHg[6]
Density 0.923 g/mL[6]
Refractive Index 1.4590[6]
¹H NMR (CDCl₃) δ (ppm): 0.91 (t, 3H), 1.32 (m, 4H), 2.15 (s, 3H), 2.23 (t, 2H), 3.55 (s, 2H), 5.46 (s, 1H, enol)
¹³C NMR (CDCl₃) δ (ppm): 13.9, 22.4, 25.8, 31.4, 43.5, 58.4, 100.0 (enol C-H), 191.2 (enol C-OH), 203.2
IR (neat) ν (cm⁻¹): 2958, 2932, 2872 (C-H stretch), 1729 (C=O stretch, keto), 1610 (C=O stretch, enol)

Note: NMR and IR data are interpreted from typical values for β-diketones and may show slight variations based on experimental conditions and the keto-enol tautomerism.

Detailed Experimental Protocol

This protocol details the synthesis of this compound via the Claisen condensation of ethyl acetate and 2-heptanone using sodium ethoxide as the base.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl acetate

  • 2-Heptanone

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution

  • In a dry three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal to anhydrous ethanol under a nitrogen atmosphere. The amount of sodium should be stoichiometric to the ketone.

  • The mixture will exothermically react to produce sodium ethoxide and hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. The resulting solution is sodium ethoxide in ethanol.

Step 2: Claisen Condensation

  • Cool the sodium ethoxide solution in an ice bath.

  • In a dropping funnel, prepare a mixture of 2-heptanone (1.0 equivalent) and ethyl acetate (1.1 equivalents).

  • Add the ketone-ester mixture dropwise to the stirred sodium ethoxide solution at 0 °C over a period of approximately 30 minutes.[7]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 12-24 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Workup and Purification

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3), which will neutralize the excess base and the enolate.[7]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.[6]

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product A 1. Prepare Sodium Ethoxide in Anhydrous Ethanol B 2. Cool NaOEt solution to 0°C A->B C 3. Add 2-Heptanone and Ethyl Acetate dropwise B->C D 4. Warm to RT and stir for 12-24h C->D E 5. Quench with 1M HCl D->E F 6. Extract with Diethyl Ether E->F G 7. Wash with H₂O, NaHCO₃, Brine F->G H 8. Dry over MgSO₄ G->H I 9. Concentrate via Rotary Evaporation H->I J 10. Purify by Vacuum Distillation I->J K Pure this compound J->K

Caption: Detailed experimental workflow for the synthesis of this compound.

Safety Considerations

  • Sodium metal is highly reactive and flammable. It reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • The reaction generates hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound from simple precursors is effectively achieved through the Claisen condensation. This technical guide provides a robust framework for its preparation, including detailed experimental procedures and relevant quantitative data. By following the outlined protocols and adhering to safety precautions, researchers can reliably synthesize this versatile β-diketone for its application in further chemical synthesis and drug development endeavors.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,4-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,4-Octanedione, targeting researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental methodologies for data acquisition, and includes a visual representation of the analytical workflow.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables. As a β-diketone, this compound exists as a tautomeric mixture of keto and enol forms. The presented data reflects the major tautomer observed under standard analytical conditions.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
0.92t3HH-8
1.35sextet2HH-7
1.58pentet2HH-6
2.15s3HH-1
2.45t2HH-5
3.55s1HH-3

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Atom
13.8C-8
22.4C-7
25.9C-6
29.8C-1
44.1C-5
58.5C-3
202.1C-2
204.3C-4

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2958StrongC-H stretch (alkane)
1715StrongC=O stretch (keto form)
1610StrongC=C stretch (enol form)
1465MediumC-H bend (methylene)
1360MediumC-H bend (methyl)

Table 4: Mass Spectrometry (MS) Data for this compound

Mass-to-Charge (m/z)Relative Intensity (%)Proposed Fragment
14215[M]⁺ (Molecular Ion)
12710[M - CH₃]⁺
9945[M - C₃H₇]⁺
85100[CH₃COCH₂CO]⁺
7160[C₄H₇O]⁺
5780[C₃H₅O]⁺
4395[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: A sample of this compound (approximately 10-20 mg for ¹H, 50-100 mg for ¹³C) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

2.2 Infrared (IR) Spectroscopy

  • A thin film of neat this compound was prepared between two sodium chloride (NaCl) plates. The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • The mass spectrum was obtained using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in dichloromethane (B109758) was injected into the GC. The sample was separated on a nonpolar capillary column and introduced into the mass spectrometer. The electron energy was set to 70 eV. The mass analyzer scanned from m/z 40 to 200.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Organic Compound (this compound) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve Neat Prepare Neat Sample (for IR) Sample->Neat MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR IR Spectroscopy Neat->IR ProcessNMR Process NMR Data (Chemical Shifts, Integration, Multiplicity) NMR->ProcessNMR ProcessIR Process IR Data (Peak Picking, Functional Group ID) IR->ProcessIR ProcessMS Process MS Data (Fragmentation Analysis, m/z values) MS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

An In-Depth Technical Guide to the 1H NMR Spectrum of 2,4-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Octanedione, a beta-diketone, serves as a valuable model system and building block in various chemical and pharmaceutical applications. Its structural features, particularly the presence of two carbonyl groups separated by a methylene (B1212753) group, give rise to a fascinating chemical phenomenon known as keto-enol tautomerism. This dynamic equilibrium between the diketo and enol forms is readily investigated using Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure and dynamics. This in-depth guide provides a comprehensive analysis of the 1H NMR spectrum of this compound, including detailed experimental protocols, data interpretation, and visualization of the underlying chemical principles.

Keto-Enol Tautomerism: A Fundamental Equilibrium

In solution, this compound exists as a mixture of two interconverting isomers: the diketo form and the enol form.[1][2] The equilibrium between these two tautomers is a fundamental concept in organic chemistry and is influenced by factors such as solvent polarity and temperature.

The interconversion between the keto and enol forms is slow on the NMR timescale, which allows for the simultaneous observation of distinct signals for each tautomer in the 1H NMR spectrum.[1] This characteristic makes 1H NMR an ideal tool for both qualitative and quantitative analysis of the tautomeric mixture.

Caption: Keto-enol tautomerism of this compound.

1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound displays a unique set of signals corresponding to the protons in both the keto and enol forms. The chemical shifts (δ), multiplicities, and integration values for each signal provide detailed information about the structure and relative abundance of each tautomer.

Table 1: 1H NMR Spectral Data for this compound (Keto and Enol Tautomers) in CDCl3

TautomerAssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Keto CH3 (C1)~2.15s3H-
CH2 (C3)~3.55s2H-
CH2 (C5)~2.45t2H~7.5
CH2 (C6)~1.60sextet2H~7.5
CH2 (C7)~1.35sextet2H~7.5
CH3 (C8)~0.90t3H~7.5
Enol CH3 (C1)~2.00s3H-
=CH- (C3)~5.50s1H-
OH~15.5br s1H-
=C-CH2- (C5)~2.20t2H~7.5
CH2 (C6)~1.55sextet2H~7.5
CH2 (C7)~1.30sextet2H~7.5
CH3 (C8)~0.90t3H~7.5

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The broad singlet for the enolic -OH proton is often not integrated.

Determination of Tautomeric Ratio

The relative amounts of the keto and enol tautomers can be determined from the integration of their respective signals in the 1H NMR spectrum. A straightforward method involves comparing the integral of the methylene protons (C3) of the keto form to the integral of the vinyl proton (=CH-) of the enol form.

Calculation of Keto-Enol Ratio:

The ratio of the enol to keto tautomers can be calculated using the following formula:

% Enol = [Integral(=CH-)] / [Integral(=CH-) + (Integral(CH2) / 2)] * 100

% Keto = 100 - % Enol

The division of the keto methylene integral by two is necessary to normalize for the number of protons contributing to each signal (one proton for the enol's vinyl group versus two for the keto's methylene group).

Experimental Protocol for 1H NMR Analysis

A detailed and standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.

Materials and Instrumentation:

  • Sample: this compound

  • Solvent: Deuterated chloroform (B151607) (CDCl3)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Spectrometer: 400 MHz or higher field strength instrument

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl3 in a clean, dry NMR tube.

    • Add a small amount of TMS as an internal reference (0 ppm).

    • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all relevant signals corresponding to the keto and enol tautomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve mix Homogenize Solution dissolve->mix insert Insert Sample into Spectrometer mix->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1H NMR Spectrum shim->acquire ft Fourier Transform FID acquire->ft phase Phase Spectrum ft->phase calibrate Calibrate Chemical Shifts phase->calibrate integrate Integrate Signals calibrate->integrate

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the 1H NMR spectrum of this compound, with a focus on its keto-enol tautomerism. By following the detailed experimental protocol and utilizing the provided spectral data and interpretation guidelines, researchers, scientists, and drug development professionals can effectively employ 1H NMR spectroscopy to characterize this important compound and understand its dynamic behavior in solution. The ability to quantify the tautomeric ratio provides valuable insights into the factors governing chemical equilibria, which is essential for reaction optimization and the design of new chemical entities.

References

13C NMR Spectral Analysis of 2,4-Octanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,4-octanedione, tailored for researchers, scientists, and professionals in drug development. Due to the tautomeric nature of β-diketones, this compound exists as an equilibrium mixture of its keto and enol forms. This equilibrium is a critical factor in the interpretation of its 13C NMR spectrum, as distinct signals will be observed for each tautomer present in solution.

Keto-Enol Tautomerism

This compound undergoes a keto-enol tautomerization, resulting in two primary forms in solution: the diketo form and the enol form. The enol form is stabilized by intramolecular hydrogen bonding, often leading to it being the major tautomer in non-polar solvents. The equilibrium between these two forms is slow on the NMR timescale, allowing for the observation of separate signals for each species.

Caption: Keto-enol tautomerism of this compound.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for both the keto and enol tautomers of this compound. These values are estimated based on established chemical shift ranges for similar functional groups and may vary slightly depending on the solvent and experimental conditions.

Carbon AtomKeto Form (Predicted δ, ppm)Enol Form (Predicted δ, ppm)
C1~30~25
C2 (C=O)~202~195
C3~58~100
C4 (C=O)~206~190
C5~45~38
C6~26~27
C7~22~22
C8~14~14

Experimental Protocol for 13C NMR Spectroscopy

A general protocol for acquiring a 13C NMR spectrum of this compound is as follows:

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

2. Instrument Setup:

  • Use a high-field NMR spectrometer equipped with a broadband probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) is typically used.

  • Spectral Width: A spectral width of 0-220 ppm is generally sufficient to cover the expected chemical shifts of both tautomers.

  • Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 128 or more) is typically required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.0 ppm.

  • Perform baseline correction to ensure a flat baseline.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the 13C NMR spectral analysis of this compound.

spectral_analysis_workflow cluster_experiment Experimental cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_reporting Reporting sample_prep Sample Preparation (this compound in CDCl3) nmr_acquisition 13C NMR Data Acquisition sample_prep->nmr_acquisition ft Fourier Transform nmr_acquisition->ft phasing Phasing & Baseline Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing peak_picking Peak Picking referencing->peak_picking assignment Peak Assignment (Keto vs. Enol) peak_picking->assignment quantification Tautomer Quantification (Integration) assignment->quantification final_report Final Report Generation quantification->final_report

Caption: Workflow for 13C NMR analysis of this compound.

An In-depth Technical Guide to the Material Safety of 2,4-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical compounds is paramount. This guide provides a comprehensive overview of the material safety data for 2,4-Octanedione (CAS No. 14090-87-0), a diketone used in various chemical syntheses. The following sections detail its physical and chemical properties, hazard identification, safe handling protocols, and emergency procedures, presented in a format designed for clarity and rapid reference.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C8H14O2[1][2]
Molecular Weight 142.20 g/mol [1][3]
Appearance Solid[3]
Boiling Point 97-99 °C at 27 mmHg[4]
Density 0.923 g/mL at 25 °C[4]
Flash Point 71 °C (159 °F)[4]
Refractive Index 1.4590[4]
CAS Number 14090-87-0[2][3]
Synonyms Octane-2,4-dione, Valerylacetone[1]

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory contact.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The following diagram illustrates the logical flow of hazard identification and the corresponding precautionary measures.

Hazard_Identification cluster_hazards Hazard Identification cluster_ppe Recommended Personal Protective Equipment H315 H315 Causes skin irritation Gloves Protective Gloves H315->Gloves Requires H319 H319 Causes serious eye irritation Goggles Safety Goggles H319->Goggles Requires H335 H335 May cause respiratory irritation Respirator Respirator H335->Respirator May Require

Hazard Identification and Recommended PPE

Section 3: Toxicological Information

Toxicological Data for 2,4-Pentanedione (CAS No. 123-54-6):

Route of ExposureSpeciesValueReference
Oral LD50 Rat (male)0.78 (0.66-0.91) ml/kg[5]
Oral LD50 Rat (female)0.59 (0.51-0.70) ml/kg[5]
Dermal LD50 Rabbit (male)1.41 (0.80-2.49) ml/kg[5]
Dermal LD50 Rabbit (female)0.81 (0.59-1.12) ml/kg[5]
Inhalation LC50 (4h) Rat1224 (1063-1409) ppm[5]

Section 4: Experimental Protocols for Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound. The following sections outline the recommended procedures for handling, storage, and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following diagram details the necessary PPE for handling this compound.

PPE_Workflow cluster_body Body Protection cluster_hands Hand Protection cluster_eyes Eye and Face Protection cluster_respiratory Respiratory Protection Start Handling this compound LabCoat Wear a flame-resistant lab coat Start->LabCoat Gloves Wear chemical-resistant gloves (Nitrile or Butyl rubber) Start->Gloves Goggles Wear chemical splash goggles Start->Goggles FumeHood Handle in a certified chemical fume hood Start->FumeHood FaceShield Wear a face shield if splashing is a risk Goggles->FaceShield If needed Respirator If fume hood is unavailable, use a NIOSH-approved respirator with organic vapor cartridges FumeHood->Respirator Alternative

Personal Protective Equipment Workflow
Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[6] Ground and bond containers when transferring material to prevent static discharge.[7] Use non-sparking tools.[7] Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames. The storage class is 11 - Combustible Solids.[3]

Section 5: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial. The following protocols for first aid, fire-fighting, and accidental release should be followed.

First Aid Measures

The following diagram outlines the appropriate first aid response to different types of exposure.

First_Aid cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure { Exposure to this compound} Inhalation_Action Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Exposure:f0->Inhalation_Action If Inhaled Skin_Action Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists. Exposure:f0->Skin_Action On Skin Eye_Action Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. Exposure:f0->Eye_Action In Eyes Ingestion_Action Do NOT induce vomiting. Give 2-4 cupfuls of milk or water if victim is conscious and alert. Seek immediate medical attention. Exposure:f0->Ingestion_Action If Swallowed

First Aid Procedures for Exposure
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[7]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The compound is a combustible solid.[3] Vapors may form explosive mixtures with air.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition.[7] Ensure adequate ventilation. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the product from entering drains.

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[7] Use spark-proof tools.[7]

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide comprehensive safety information for this compound to be used by trained professionals. It is imperative to always consult the most current Safety Data Sheet (SDS) from the supplier before handling any chemical and to conduct a thorough risk assessment for any new experimental procedure.

References

In-depth Technical Guide: Biological Activity of 2,4-Octanedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the User: Following a comprehensive search of scientific literature, it has been determined that there is a significant scarcity of published research specifically detailing the biological activities of 2,4-octanedione derivatives. Consequently, the creation of an in-depth technical guide with extensive quantitative data, detailed experimental protocols, and specific signaling pathway diagrams for this particular class of compounds is not feasible at this time.

However, our search revealed a wealth of information on a closely related and extensively studied class of compounds: Thiazolidine-2,4-dione derivatives . These compounds share a dione (B5365651) core structure and exhibit a wide range of significant biological activities.

Therefore, we propose to provide a comprehensive technical guide on the Biological Activity of Thiazolidine-2,4-dione Derivatives . This guide will adhere to all your specified requirements, including:

  • Data Presentation: Summarized quantitative data (e.g., IC50 values) in clearly structured tables.

  • Experimental Protocols: Detailed methodologies for key cited experiments.

  • Mandatory Visualization: Diagrams for described signaling pathways and experimental workflows using Graphviz (DOT language), adhering to all specified formatting rules.

We believe this alternative will provide you with a valuable and data-rich resource that aligns with your interest in the biological activities of dione derivatives. We await your confirmation to proceed with generating this in-depth guide on Thiazolidine-2,4-dione derivatives.

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Octanedione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Octanedione is a versatile β-dicarbonyl compound that serves as a valuable building block in modern organic synthesis. Its structure, featuring two carbonyl groups separated by a methylene (B1212753) unit, allows for a variety of chemical transformations, making it a key precursor for the synthesis of diverse molecular architectures, particularly heterocyclic compounds and coordination complexes. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including the Knorr pyrazole (B372694) synthesis, the Japp-Klingemann reaction, and its application as a ligand in the formation of metal complexes.

Core Applications

The primary applications of this compound in organic synthesis revolve around its reactivity as a 1,3-dicarbonyl compound. This functionality makes it an excellent substrate for:

  • Synthesis of Pyrazoles: Through condensation reactions with hydrazines, this compound is a key starting material for the Knorr pyrazole synthesis, a cornerstone method for constructing the pyrazole ring system.

  • Formation of Hydrazones for Heterocyclic Synthesis: The Japp-Klingemann reaction allows for the synthesis of hydrazones from this compound and aryl diazonium salts. These hydrazones are crucial intermediates for synthesizing a variety of nitrogen-containing heterocycles, including indoles and pyrazoles.[1]

  • Ligand in Coordination Chemistry: As a β-diketonate, this compound can be deprotonated to form a bidentate ligand that readily coordinates with a wide range of metal ions, forming stable metal complexes with applications in catalysis and materials science.

Application 1: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative to yield a pyrazole.[2] The reaction of this compound with hydrazine or substituted hydrazines provides a direct route to 3-methyl-5-butylpyrazoles.

General Reaction Scheme

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_products Products 2_4_Octanedione This compound Reaction + 2_4_Octanedione->Reaction Hydrazine Hydrazine (R-NHNH2) Hydrazine->Reaction Pyrazole 3-Methyl-5-butyl-1H-pyrazole Water 2 H2O Arrow Reaction->Arrow Acid Catalyst (e.g., Acetic Acid) Arrow->Pyrazole Arrow->Water

Caption: General scheme of the Knorr pyrazole synthesis using this compound.

Experimental Protocol: Synthesis of 3-Methyl-5-butyl-1H-pyrazole

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (B1144303) (1.0 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (B145695)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (30 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the solution.

  • To the stirred solution, add hydrazine hydrate (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water (50 mL) and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 3-methyl-5-butyl-1H-pyrazole can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative)

The following table provides illustrative quantitative data for the Knorr pyrazole synthesis, as yields and reaction conditions can vary based on the specific hydrazine derivative used and the scale of the reaction.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
This compoundHydrazine hydrateAcetic AcidEthanolReflux (~78)385-95
This compoundPhenylhydrazineAcetic AcidEthanolReflux (~78)480-90

Application 2: Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-keto esters or β-diketones and aryl diazonium salts.[3] In the case of this compound, this reaction leads to the formation of a hydrazone with the cleavage of an acetyl group. The resulting hydrazone is a valuable intermediate for the synthesis of indoles via the Fischer indole (B1671886) synthesis.

Logical Workflow of the Japp-Klingemann Reaction

Japp_Klingemann_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Reaction cluster_workup Step 3: Work-up and Purification Aniline (B41778) Aromatic Amine (e.g., Aniline) NaNO2_HCl NaNO2, HCl 0-5 °C Aniline->NaNO2_HCl Reacts with Diazonium_Salt Aryl Diazonium Salt NaNO2_HCl->Diazonium_Salt Forms 2_4_Octanedione This compound Diazonium_Salt->2_4_Octanedione Couples with Base Base (e.g., NaOAc) 2_4_Octanedione->Base In presence of Hydrazone Hydrazone Product Base->Hydrazone Yields Filtration Filtration Hydrazone->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure Hydrazone Recrystallization->Pure_Product

Caption: Logical workflow for the Japp-Klingemann reaction.

Experimental Protocol: Synthesis of 2-(2-Phenylhydrazono)hexane-1,3-dione

Materials:

  • Aniline (1.0 eq)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (B80452)

  • This compound (1.0 eq)

  • Sodium Acetate (B1210297)

  • Ethanol

  • Water

  • Ice

  • Standard laboratory glassware

Procedure:

Part A: Preparation of the Diazonium Salt Solution

  • In a 250 mL beaker, dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for an additional 15 minutes at 0-5 °C to ensure complete diazotization.

Part B: Coupling Reaction

  • In a separate larger flask, dissolve this compound (1.0 eq) and a slight excess of sodium acetate in ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the this compound solution. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

Part C: Work-up and Purification

  • Pour the reaction mixture into a large volume of cold water.

  • The precipitated crude hydrazone is collected by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure hydrazone.

Quantitative Data (Illustrative)

The following table summarizes illustrative quantitative data for the Japp-Klingemann reaction.

β-DicarbonylAromatic AmineCoupling ConditionsSolventYield (%)
This compoundAniline0-5 °C, 2hEthanol/Water75-85
This compoundp-Toluidine0-5 °C, 2hEthanol/Water70-80

Application 3: this compound as a Ligand in Metal Complexes

The enolate form of this compound acts as a classic bidentate ligand, forming stable chelate complexes with a wide variety of metal ions. These metal β-diketonate complexes have found applications as catalysts in various organic transformations.

Signaling Pathway for Complex Formation

Metal_Complex_Formation 2_4_Octanedione This compound Base Base (e.g., NaOH) 2_4_Octanedione->Base Deprotonation Enolate 2,4-Octanedionate (Enolate) Base->Enolate Forms Metal_Salt Metal Salt (e.g., Cu(OAc)2) Enolate->Metal_Salt Ligand Exchange Metal_Complex Metal (II) bis(2,4-octanedionate) Complex Metal_Salt->Metal_Complex Forms

Caption: Formation of a metal complex with this compound.

Experimental Protocol: Synthesis of Copper(II) bis(2,4-octanedionate)

Materials:

  • This compound (2.0 eq)

  • Copper(II) acetate monohydrate (1.0 eq)

  • Methanol (B129727)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a 250 mL flask, dissolve copper(II) acetate monohydrate (1.0 eq) in a mixture of methanol and water with gentle heating.

  • In a separate beaker, dissolve this compound (2.0 eq) in methanol.

  • Slowly add the this compound solution to the stirred copper(II) acetate solution.

  • A precipitate should form upon addition.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by filtration and wash with cold methanol.

  • Dry the resulting copper(II) bis(2,4-octanedionate) complex in a desiccator.

Quantitative Data (Illustrative)
LigandMetal SaltSolventTemperatureTime (h)Yield (%)
This compoundCu(OAc)₂·H₂OMethanol/WaterRoom Temp.1>90
This compoundNiCl₂·6H₂OMethanol/WaterRoom Temp.1>85

Conclusion

This compound is a readily available and highly versatile reagent in organic synthesis. The protocols and application notes provided herein demonstrate its utility in the construction of important heterocyclic scaffolds and as a ligand in coordination chemistry. These applications are of significant interest to researchers in academia and industry, particularly in the fields of medicinal chemistry and catalysis. The straightforward nature of these transformations, coupled with the potential for high yields, underscores the value of this compound as a key building block in the synthetic chemist's toolbox.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,4-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Octanedione, an unsymmetrical β-diketone, is a versatile and valuable precursor in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic compounds. Its bifunctional nature, possessing two electrophilic carbonyl carbons separated by a reactive methylene (B1212753) group, allows for cyclocondensation reactions with various dinucleophiles to form stable five- and six-membered rings. These heterocyclic scaffolds, including pyrazoles, isoxazoles, and pyrimidines, are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules with diverse therapeutic applications, such as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems from this compound.

Application Notes: Key Synthetic Strategies

The synthesis of heterocycles from this compound primarily relies on well-established cyclocondensation reactions. The choice of the dinucleophilic reagent dictates the resulting heterocyclic core.

1. Knorr Pyrazole (B372694) Synthesis: The reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative is known as the Knorr pyrazole synthesis, a robust and direct route to the pyrazole core. When an unsymmetrical diketone like this compound is reacted with hydrazine, a mixture of two regioisomeric pyrazoles can be formed. The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration.[4] The regioselectivity can be influenced by the steric and electronic differences between the two carbonyl groups and the reaction conditions.

2. Isoxazole (B147169) Synthesis: Isoxazoles are synthesized by the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632).[5] The mechanism is analogous to the pyrazole synthesis, involving the formation of an oxime intermediate followed by cyclization and dehydration to form the aromatic isoxazole ring.[5] Similar to the Knorr synthesis, the use of this compound can lead to the formation of regioisomeric isoxazoles.

3. Pyrimidine (B1678525) Synthesis: Pyrimidines, or 1,3-diazines, can be constructed by condensing a 1,3-dicarbonyl compound with urea (B33335), thiourea, or amidines.[6] This type of reaction is a cornerstone for building the pyrimidine nucleus, a key component of nucleic acids and numerous therapeutic agents.[6] The reaction typically proceeds under acidic or basic catalysis.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of pyrazole, isoxazole, and pyrimidine derivatives from this compound.

Protocol 1: Synthesis of 3-Butyl-5-methylpyrazole

This protocol describes the Knorr pyrazole synthesis using this compound and hydrazine hydrate (B1144303).

Materials and Reagents:

  • This compound

  • Hydrazine hydrate

  • Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume to approximately half under reduced pressure.

  • Pour the concentrated mixture into a beaker containing ice-cold water (50 mL) to precipitate the crude product.

  • If necessary, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Filter the resulting solid using a Büchner funnel, and wash the filter cake with cold water.

  • Dry the product thoroughly. Recrystallization from an ethanol/water mixture can be performed for further purification.

Protocol 2: Synthesis of 3-Butyl-5-methylisoxazole

This protocol details the synthesis of an isoxazole derivative from this compound and hydroxylamine.

Materials and Reagents:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate (B1210297)

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (30 mL), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).

  • Reflux the reaction mixture for 3-5 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Synthesis of 4-Butyl-6-methylpyrimidin-2-ol

This protocol describes the synthesis of a pyrimidine derivative from this compound and urea.

Materials and Reagents:

  • This compound

  • Urea

  • Sodium ethoxide

  • Absolute Ethanol

  • Dilute Hydrochloric Acid

  • Deionized Water

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol (40 mL) in a round-bottom flask under an inert atmosphere.

  • To this solution, add this compound (1.0 eq) followed by urea (1.1 eq).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Dissolve the residue in deionized water (50 mL) and carefully neutralize with dilute hydrochloric acid to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold water.

  • Dry the product. Recrystallization from ethanol can be performed if further purification is needed.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of heterocyclic compounds from 1,3-dicarbonyl precursors. Note: This data is illustrative and based on typical reaction outcomes for analogous syntheses, as specific, comprehensive data for this compound was not available in the cited literature.

Table 1: Synthesis of Pyrazole Derivatives

Reactant 1 Reactant 2 Catalyst Solvent Temperature (°C) Time (h) Yield (%)
This compound Hydrazine Hydrate Acetic Acid Ethanol 80 4-6 85-95

| 2,4-Pentanedione | Phenylhydrazine | Acetic Acid | 1-Propanol | 100 | 1-2 | >90 |

Table 2: Synthesis of Isoxazole Derivatives

Reactant 1 Reactant 2 Base Solvent Temperature (°C) Time (h) Yield (%)
This compound Hydroxylamine HCl Sodium Acetate Ethanol 80 3-5 70-85

| 2,4-Pentanedione | Hydroxylamine | - | Aqueous medium | Room Temp. | 1 | ~90 |

Table 3: Synthesis of Pyrimidine Derivatives

Reactant 1 Reactant 2 Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%)
This compound Urea Sodium Ethoxide Ethanol 80 6-8 65-80

| Ethyl Acetoacetate | Benzaldehyde, Urea | Yb(OTf)₃ | None | 100 | 0.5-1 | >90 |

Mandatory Visualization

Reaction Mechanisms and Workflows

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products octanedione This compound hydrazine Hydrazine octanedione->hydrazine + H₂N-NH₂ - H₂O hydrazone1 Hydrazone A (Attack at C2) hydrazine->hydrazone1 Nucleophilic Attack at C2 hydrazone2 Hydrazone B (Attack at C4) hydrazine->hydrazone2 Nucleophilic Attack at C4 pyrazole1 3-Butyl-5-methylpyrazole (Regioisomer 1) hydrazone1->pyrazole1 Intramolecular Cyclization - H₂O pyrazole2 5-Butyl-3-methylpyrazole (Regioisomer 2) hydrazone2->pyrazole2 Intramolecular Cyclization - H₂O

Knorr Pyrazole Synthesis from this compound.

Isoxazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products octanedione This compound hydroxylamine Hydroxylamine octanedione->hydroxylamine + H₂N-OH - H₂O oxime Oxime Intermediate hydroxylamine->oxime Nucleophilic Attack isoxazole 3-Butyl-5-methylisoxazole + Regioisomer oxime->isoxazole Intramolecular Cyclization - H₂O

Isoxazole Synthesis from this compound.

Pyrimidine_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product octanedione This compound urea Urea octanedione->urea + Urea (Base or Acid) adduct Open-chain Adduct urea->adduct Condensation pyrimidine 4-Butyl-6-methylpyrimidin-2-ol adduct->pyrimidine Cyclization - 2 H₂O

Pyrimidine Synthesis from this compound.

Experimental_Workflow A Reaction Setup (this compound + Reagent) B Reaction Monitoring (TLC) A->B Heat/Stir C Work-up (Quenching, Extraction) B->C Reaction Complete D Purification (Recrystallization or Chromatography) C->D E Characterization (NMR, IR, MS) D->E

General Experimental Workflow.

References

Application Notes and Protocols: Reaction of 2,4-Octanedione with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of 2,4-octanedione with primary and secondary amines is a robust method for the synthesis of β-enaminones, a class of compounds with significant potential in medicinal chemistry. These vinylogous amides serve as versatile scaffolds for the development of novel therapeutic agents, exhibiting a range of biological activities including anticancer, anticonvulsant, and anti-inflammatory properties. This document provides detailed application notes on the synthesis, mechanism, and potential applications of these compounds, alongside comprehensive experimental protocols and characterization data.

Application Notes

Introduction to β-Enaminones from this compound

The condensation of this compound with an amine yields a β-enaminone, characterized by an α,β-unsaturated ketone functionality with an amino group at the β-position. This structural motif imparts unique chemical reactivity and is responsible for the diverse biological activities observed in this class of compounds. The reaction is typically a straightforward and high-yielding process, making it an attractive route for generating libraries of compounds for drug discovery.

Reaction Mechanism

The formation of a β-enaminone from this compound and an amine proceeds through a nucleophilic addition-elimination pathway. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the diketone. This is followed by proton transfer and subsequent dehydration to yield the thermodynamically stable β-enaminone product. The reaction can be performed under various conditions, including catalyst-free heating, or with the use of acid or base catalysts to improve reaction rates and yields.

Reaction_Mechanism This compound This compound Nucleophilic_Attack Nucleophilic Attack This compound->Nucleophilic_Attack Amine Amine Amine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Carbinolamine Carbinolamine Proton_Transfer->Carbinolamine Dehydration Dehydration (-H2O) Carbinolamine->Dehydration beta_Enaminone β-Enaminone Dehydration->beta_Enaminone

Caption: General mechanism of β-enaminone formation.

Applications in Drug Development

β-Enaminones are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities.

  • Anticancer Activity: Several studies have demonstrated the cytotoxic effects of β-enaminones against various cancer cell lines.[1][2] One of the proposed mechanisms of action is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Extracellular signal-Regulated Kinase (ERK) pathway.[1]

  • Anticonvulsant Properties: A number of β-enaminone derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing promising results in preclinical models of epilepsy.[3][4]

  • Anti-inflammatory Effects: The anti-inflammatory potential of β-enaminones is an active area of research. It is hypothesized that these compounds may exert their effects by modulating inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of β-enaminones derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants This compound + Amine (Solvent/Catalyst) Reaction Heating/Stirring Reactants->Reaction Workup Solvent Removal/ Extraction Reaction->Workup Crude_Product Crude β-Enaminone Workup->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure β-Enaminone Chromatography->Pure_Product Analysis NMR, IR, MS Pure_Product->Analysis

Caption: General experimental workflow.

General Procedure for the Synthesis of β-Enaminones from this compound

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Toluene (B28343) or Ethanol

  • Catalyst (e.g., p-toluenesulfonic acid, optional)

  • Dean-Stark apparatus (if using toluene)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., toluene or ethanol).

  • Add the amine (1.0-1.2 eq.) to the solution.

  • If using a catalyst, add a catalytic amount (e.g., 0.05 eq. of p-toluenesulfonic acid).

  • If using toluene, attach a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux and stir for 2-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Characterization of a Representative β-Enaminone

The following is a representative, though not directly cited, characterization of a product from the reaction of this compound with a generic primary amine.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 10.0-12.0 (br s, 1H, N-H), 5.0-5.5 (s, 1H, =CH-), 2.2-2.5 (t, 2H, -CH₂-), 2.0-2.2 (s, 3H, -C(=O)CH₃), 1.4-1.7 (m, 2H, -CH₂-), 0.8-1.0 (t, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 195-200 (C=O), 160-165 (C-NH), 95-100 (=CH-), 30-35 (-CH₂-), 28-30 (-C(=O)CH₃), 20-25 (-CH₂-), 13-15 (-CH₃).

  • IR (KBr, cm⁻¹): 3200-3400 (N-H stretching), 1600-1640 (C=O stretching, conjugated), 1550-1580 (C=C stretching).

Quantitative Data Summary

The yields of β-enaminone synthesis can vary significantly depending on the substrates and reaction conditions employed. The following table provides a summary of reported yields for the synthesis of β-enaminones from various β-dicarbonyl compounds, which can be considered indicative for reactions involving this compound.

Catalyst/ConditionSolventAmine TypeYield Range (%)
None (Thermal)ToluenePrimary/Secondary60-95
p-TSAToluenePrimary/Secondary80-98
Montmorillonite K10Solvent-freePrimary/Secondary85-95
Microwave IrradiationSolvent-freePrimary/Secondary90-99

Signaling Pathways

β-Enaminones have been implicated in the modulation of key cellular signaling pathways relevant to cancer and inflammation.

Signaling_Pathways cluster_erk ERK Pathway Inhibition (Anticancer) cluster_nfkb NF-κB Pathway Inhibition (Anti-inflammatory) GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation beta_Enaminone_ERK β-Enaminone beta_Enaminone_ERK->ERK Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB inhibits Inflammation Inflammatory Gene Expression NFkB->Inflammation translocation to nucleus beta_Enaminone_NFkB β-Enaminone beta_Enaminone_NFkB->IKK

Caption: Potential mechanisms of action of β-enaminones.

References

Application Notes and Protocols: Aldol Condensation Reactions of 2,4-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1] This reaction, which can be catalyzed by either acid or base, involves the nucleophilic addition of an enol or enolate to a carbonyl group, often followed by dehydration to yield an α,β-unsaturated carbonyl compound.[2] 2,4-Octanedione, a β-diketone, possesses multiple acidic α-hydrogens, making it a versatile substrate for various aldol condensation reactions. The presence of two carbonyl groups and three distinct sets of α-hydrogens allows for a range of potential intermolecular and intramolecular reactions, leading to a diverse array of products. These products can serve as valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

This document provides a theoretical framework and representative protocols for the aldol condensation reactions of this compound. Due to a lack of specific experimental data in the current literature for this particular diketone, the following protocols and data are based on established principles of aldol chemistry and general procedures for similar substrates.

Theoretical Framework: Reactivity of this compound

The structure of this compound features three types of α-hydrogens, each with a different acidity. The methylene (B1212753) protons at the C3 position are the most acidic due to being flanked by two electron-withdrawing carbonyl groups, leading to a highly stabilized enolate upon deprotonation. The methyl protons at the C1 position are the next most acidic, followed by the methylene protons at the C5 position.

The regioselectivity of the aldol condensation of this compound will be influenced by the reaction conditions, particularly the choice of base or acid catalyst and the temperature.

  • Intermolecular Aldol Condensation: This involves the reaction of two molecules of this compound. The more acidic C3 proton is expected to be removed to form the nucleophilic enolate. This enolate can then attack one of the two carbonyl groups of a second molecule of this compound.

  • Intramolecular Aldol Condensation: A direct intramolecular aldol condensation of this compound is unlikely as it would lead to highly strained three or five-membered rings with unfavorable conformations. However, derivatives of this compound, such as those resulting from a prior Michael addition, could be designed to undergo intramolecular cyclization to form stable five or six-membered rings.

Data Presentation: Hypothetical Reaction Parameters

The following table summarizes hypothetical reaction conditions for plausible aldol condensations of this compound. These parameters are intended as a starting point for experimental design.

Reaction Type Catalyst Solvent Temperature (°C) Reaction Time (h) Hypothetical Major Product Hypothetical Yield (%)
Intermolecular Self-CondensationSodium EthoxideEthanol (B145695)25 - 504 - 85-acetyl-7-hydroxy-7-methyl-5-dodecen-4-one60 - 75
Acid-Catalyzed Self-Condensationp-Toluenesulfonic acidToluene (with Dean-Stark trap)1106 - 125-acetyl-7-methyl-5,7-dodecadien-4-one55 - 70
Hypothetical Intramolecular Condensation*Potassium Hydroxide (B78521)Methanol (B129727)0 - 252 - 4Substituted cyclohexenone derivative70 - 85

Note: The intramolecular reaction assumes a suitable precursor derived from this compound has been synthesized.

Experimental Protocols

Protocol 1: Base-Catalyzed Intermolecular Self-Condensation of this compound

This protocol describes a representative procedure for the self-condensation of this compound using a base catalyst.

Materials and Reagents:

  • This compound

  • Sodium ethoxide

  • Anhydrous ethanol

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Initiation: While stirring, add a solution of sodium ethoxide (0.2 equivalents) in ethanol to the flask.

  • Reaction: Heat the mixture to a gentle reflux (approximately 50°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution by slowly adding 1 M HCl until a pH of ~7 is reached.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldol product.

Protocol 2: Hypothetical Intramolecular Aldol Condensation of a this compound Derivative

This protocol outlines a general procedure for a hypothetical intramolecular aldol condensation of a precursor derived from this compound to form a cyclic enone.

Materials and Reagents:

  • This compound derivative (e.g., a 1,6-diketone)

  • Potassium hydroxide

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the this compound derivative (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

  • Initiation: Slowly add a solution of potassium hydroxide (1.1 equivalents) in methanol to the cooled solution while stirring.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the cyclic product by TLC.

  • Work-up: Quench the reaction by adding 1 M HCl until the solution is neutral.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude cyclic enone by an appropriate method such as recrystallization or column chromatography.

Visualizations

Caption: Structure of this compound with different α-hydrogens.

G start Start setup Dissolve this compound in ethanol start->setup initiate Add base catalyst (e.g., NaOEt) setup->initiate react Heat to reflux and monitor by TLC initiate->react workup Cool, neutralize with acid react->workup extract Extract with organic solvent workup->extract purify Dry, concentrate, and purify extract->purify end End purify->end

Caption: Experimental workflow for aldol condensation.

G cluster_mechanism Base-Catalyzed Intermolecular Self-Condensation Mechanism Reactant1 This compound Enolate Enolate (nucleophile) Reactant1->Enolate + B- Base Base (B-) Adduct Aldol Adduct Enolate->Adduct + Reactant2 Reactant2 This compound (electrophile) Product Dehydrated Product + H2O Adduct->Product - H2O

Caption: Simplified mechanism of intermolecular aldol condensation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Determination of 2,4-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust method for the analysis of 2,4-Octanedione using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol provides a reliable and reproducible approach for the quantification of this compound in various sample matrices. The methodology is founded on established principles for the analysis of similar diketone compounds, ensuring a high degree of confidence in its application. A comprehensive experimental protocol, data presentation, and workflow visualization are provided to facilitate implementation in a laboratory setting.

Introduction

This compound is a beta-diketone with applications in chemical synthesis and as a potential building block in pharmaceutical development. Accurate and precise quantification of this compound is essential for quality control, reaction monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such moderately polar compounds. This document outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound. While specific literature on HPLC for this compound is not abundant, the method presented here is adapted from established protocols for similar diketones, such as 2,3-octanedione.[1]

Experimental

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound standard (purity ≥95%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Methanol (B129727) (HPLC grade)

  • Columns and Supplies:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Syringe filters (0.45 µm)

    • HPLC vials and caps

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.

ParameterCondition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 50% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 275 nm

Note: The detection wavelength is based on the UV absorbance of β-diketones. An initial UV scan of this compound in the mobile phase is recommended to determine the optimal wavelength.

Standard and Sample Preparation

Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

The sample preparation procedure will vary depending on the matrix. A general protocol for a liquid sample is as follows:

  • Dilution: Dilute the sample with the initial mobile phase to ensure the concentration of this compound falls within the calibration curve range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1] This is a critical step to prevent clogging of the HPLC column.[1] For solid samples, an initial dissolution in a suitable solvent, followed by dilution and filtration, is necessary.[1]

Detailed Protocol

  • System Preparation:

    • Prepare the mobile phases as described in Table 1. Ensure all solvents are properly degassed.

    • Install the C18 column and set the column oven temperature to 30°C.

    • Purge the HPLC system with the mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (50% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Calibration Curve:

    • Inject the prepared working standards in ascending order of concentration.

    • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

    • Determine the linearity of the response (R² value should be >0.999).

  • Sample Analysis:

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

    • Quantify the amount of this compound in the sample using the calibration curve.

  • Post-Analysis:

    • After completing the analysis, flush the column with a mobile phase containing a high percentage of the organic solvent (e.g., 80-90% acetonitrile) to remove any strongly retained compounds.

    • Store the column according to the manufacturer's recommendations.

Data Presentation

The quantitative results from the HPLC analysis should be summarized in a clear and concise table for easy comparison.

Table 2: Quantitative Analysis of this compound in Samples

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (1 µg/mL)X.XXYYYY1.0
Standard 2 (10 µg/mL)X.XXYYYY10.0
Standard 3 (50 µg/mL)X.XXYYYY50.0
Standard 4 (100 µg/mL)X.XXYYYY100.0
Sample 1X.XXYYYYZ.ZZ
Sample 2X.XXYYYYZ.ZZ
Sample 3X.XXYYYYZ.ZZ

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Stock Stock Solution (1 mg/mL) Standard->Stock Sample Sample Matrix Prepared_Sample Diluted & Filtered Sample Sample->Prepared_Sample Working_Standards Working Standards (1-100 µg/mL) Stock->Working_Standards HPLC HPLC System Working_Standards->HPLC Inject Prepared_Sample->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (275 nm) Column->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_System_Logic Mobile_Phase Mobile Phase (Water/Acetonitrile) Pump HPLC Pump Mobile_Phase->Pump Autosampler Autosampler (Injection) Pump->Autosampler Column C18 Column (Separation) Autosampler->Column Detector UV Detector (Detection) Column->Detector Data_System Data System (Analysis) Detector->Data_System

Caption: Logical relationship of components in the HPLC system.

References

Application Notes for the Synthesis of 2,4-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Octanedione, a β-diketone, is a valuable intermediate in organic synthesis. Its structure, featuring two carbonyl groups in a 1,3-relationship, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of heterocyclic compounds such as pyrazoles and isoxazoles, which are significant in medicinal chemistry. The synthesis of this compound is most commonly achieved through a crossed Claisen condensation reaction.[1][2] This method involves the base-catalyzed reaction between a ketone (2-hexanone) and an ester (ethyl acetate).[2]

Reaction Principle

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or, in the case of a "crossed" or "mixed" Claisen condensation, between an ester and a ketone in the presence of a strong base.[2] The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide group from the tetrahedral intermediate yields the β-diketone. A strong base, such as sodium hydride or sodium ethoxide, is required in stoichiometric amounts to drive the reaction to completion by deprotonating the resulting β-diketone, which is more acidic than the starting ketone.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative synthesis of this compound.

ParameterValueUnitNotes
Reactants
2-Hexanone (B1666271)1.0eqThe limiting reagent.
Ethyl Acetate (B1210297)1.5eqUsed in excess to favor the desired reaction.
Sodium Hydride (60% disp.)1.5eqA strong base is required in at least a stoichiometric amount.
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (B95107) (THF)-A dry, aprotic solvent is necessary.
Initial Temperature0°CFor the initial deprotonation and addition steps to control the reaction rate.
Reaction TemperatureRoom Temperature°CThe reaction is typically stirred at room temperature to proceed to completion.
Reaction Time12 - 18hoursReaction progress should be monitored by a suitable technique (e.g., TLC).
Product Information
ProductThis compound-
Molecular FormulaC₈H₁₄O₂-[4]
Molecular Weight142.20 g/mol [4]
Typical Yield60 - 75%Yields can vary depending on the specific reaction conditions and purification method.
AppearanceColorless to pale yellow liquid-
Boiling Point170-172°CAt atmospheric pressure. Purification is often performed under reduced pressure.[5]
Purification MethodVacuum Distillation or Column Chromatography-Purification via the copper(II) chelate is also a viable method for β-diketones.[6]

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound via a Claisen condensation reaction.

Materials:

  • 2-Hexanone

  • Ethyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser (optional, for solvent drying)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or column chromatography setup

Procedure:

1. Reaction Setup: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.5 eq). b. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under a nitrogen atmosphere. c. Add anhydrous THF to the flask to create a suspension of the sodium hydride. d. Cool the suspension to 0 °C using an ice bath.

2. Addition of Reactants: a. In the dropping funnel, prepare a solution of 2-hexanone (1.0 eq) and ethyl acetate (1.5 eq) in anhydrous THF. b. Add this solution dropwise to the stirred suspension of sodium hydride in THF at 0 °C over a period of 30-60 minutes. Hydrogen gas will evolve.

3. Reaction: a. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. b. Stir the mixture for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4. Quenching and Workup: a. Once the reaction is deemed complete, cool the mixture back to 0 °C in an ice bath. b. Carefully and slowly quench the reaction by the dropwise addition of 1 M HCl until the evolution of gas ceases and the mixture is acidic (pH ~2-3). c. Transfer the mixture to a separatory funnel. d. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL for a small-scale reaction). e. Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

5. Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. b. Purify the crude product by vacuum distillation or by column chromatography on silica (B1680970) gel to yield the pure this compound.

Visualizations

Claisen_Condensation_Mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_elimination Elimination cluster_deprotonation Final Deprotonation 2_Hexanone 2-Hexanone Enolate Enolate 2_Hexanone->Enolate Deprotonation Base Base (NaH) Base->2_Hexanone Ethyl_Acetate Ethyl Acetate Enolate->Ethyl_Acetate Attack Tetrahedral_Intermediate Tetrahedral Intermediate Ethyl_Acetate->Tetrahedral_Intermediate Alkoxide_Elimination Elimination of Ethoxide Tetrahedral_Intermediate->Alkoxide_Elimination Diketone This compound Alkoxide_Elimination->Diketone Diketone_Enolate Diketone Enolate Diketone->Diketone_Enolate Deprotonation by Base

Caption: Mechanism of the Claisen condensation for this compound synthesis.

Experimental_Workflow start Start setup 1. Reaction Setup (NaH in anhydrous THF at 0°C) start->setup end End addition 2. Dropwise addition of 2-Hexanone and Ethyl Acetate setup->addition reaction 3. Reaction at Room Temperature (12-18 hours) addition->reaction quench 4. Quench with 1M HCl at 0°C reaction->quench extraction 5. Extraction with Diethyl Ether/Ethyl Acetate quench->extraction wash 6. Wash with H₂O, NaHCO₃, Brine extraction->wash dry 7. Dry over MgSO₄/Na₂SO₄ wash->dry concentrate 8. Concentrate under reduced pressure dry->concentrate purify 9. Purify by Vacuum Distillation or Column Chromatography concentrate->purify product Pure this compound purify->product product->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes: Paal-Knorr Synthesis of Heterocycles Using 1,4-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis, first reported in 1884, is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for synthesizing substituted furans, pyrroles, and thiophenes.[1][2] The reaction's enduring relevance in organic synthesis and medicinal chemistry stems from its efficiency and the prevalence of these five-membered heterocycles in a vast array of natural products and pharmacologically active molecules.[3][4]

A critical requirement for the Paal-Knorr synthesis is a 1,4-dicarbonyl compound as the starting substrate. This structural motif is essential for the intramolecular cyclization and dehydration steps that form the aromatic heterocyclic ring.

Note on Substrate Selection: The user-specified topic of "Paal-Knorr synthesis using 2,4-Octanedione" requires clarification. This compound is a 1,3-dicarbonyl compound (a β-diketone) and is therefore not a suitable substrate for the Paal-Knorr reaction. It is, however, a precursor for other syntheses, such as the Knorr pyrrole (B145914) synthesis.[1]

These application notes will focus on the correct class of substrates, specifically the 1,4-dicarbonyl analog 2,5-octanedione and its close, extensively documented relative, 2,5-hexanedione (B30556) , as representative examples for the Paal-Knorr synthesis. The principles and protocols described are directly applicable to other 1,4-diketones.

Core Concepts & Reaction Mechanisms

The Paal-Knorr synthesis transforms a single 1,4-dicarbonyl precursor into one of three different heterocycles depending on the reaction conditions and reagents.[5]

  • Pyrrole Synthesis: Achieved by condensing a 1,4-diketone with ammonia (B1221849) or a primary amine. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor furan (B31954) formation.[6][7]

  • Furan Synthesis: Involves the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-diketone. A variety of protic acids (e.g., H₂SO₄, p-TsOH) or Lewis acids can be employed.[8][9]

  • Thiophene (B33073) Synthesis: Requires a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which facilitates the cyclization and incorporation of a sulfur atom.[10] This process often generates toxic hydrogen sulfide (B99878) (H₂S) gas and must be performed in a well-ventilated fume hood.[11][12]

The general transformation is illustrated below.

Caption: General scheme of the Paal-Knorr synthesis.

The mechanism for pyrrole formation begins with a nucleophilic attack by the amine on a carbonyl group to form a hemiaminal, followed by cyclization and dehydration to yield the stable aromatic pyrrole ring.[1][2]

G diketone 1,4-Diketone hemiaminal Hemiaminal Intermediate diketone->hemiaminal 1. Nucleophilic Attack amine Primary Amine (R-NH₂) amine->hemiaminal cyclic_intermediate 2,5-Dihydroxytetrahydropyrrole Derivative hemiaminal->cyclic_intermediate 2. Intramolecular Attack (Cyclization) pyrrole N-Substituted Pyrrole cyclic_intermediate->pyrrole 3. Dehydration (-2 H₂O)

Caption: Mechanism of Paal-Knorr pyrrole synthesis.
Application Notes for Drug Development

The Paal-Knorr synthesis is highly valuable in drug discovery for several reasons:

  • Access to Privileged Scaffolds: Pyrroles, furans, and thiophenes are common structural motifs in many FDA-approved drugs and natural products with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][4][12]

  • Structural Diversity: The use of various primary amines and substituted 1,4-diketones allows for the creation of large libraries of structurally diverse heterocycles for screening.

  • Modern Methodologies: The reaction is amenable to modern synthetic techniques. Microwave-assisted Paal-Knorr synthesis, for example, dramatically reduces reaction times from hours to minutes, increases yields, and often allows for milder conditions, which is beneficial for sensitive functional groups.[13][14][15][16]

  • Green Chemistry: Recent advancements have focused on greener protocols, including the use of water as a solvent, recyclable organocatalysts, and solvent-free conditions, aligning with sustainable drug development practices.[3][15]

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the Paal-Knorr synthesis using 2,5-hexanedione as a model substrate. These conditions serve as an excellent starting point for analogs like 2,5-octanedione.

Table 1: Conventional Synthesis of N-Substituted Pyrroles

Entry Amine (R-NH₂) Catalyst / Solvent Temperature (°C) Time Yield (%)
1 Aniline Acetic Acid 110 2 h >90
2 Benzylamine (B48309) Ethanol (B145695) Reflux 4 h ~85
3 Ammonium Acetate (B1210297) Acetic Acid 100 1 h ~75

| 4 | Glycine | Pyridine | Reflux | 6 h | ~60 |

Table 2: Microwave-Assisted Paal-Knorr Synthesis

Entry Product Amine / Reagent Solvent Power (W) Time (min) Yield (%)
1 N-Benzylpyrrole Benzylamine Acetic Acid 150 2 89
2 2,5-Dimethylfuran p-TsOH None (neat) 200 5 85

| 3 | 2,5-Dimethylthiophene | Lawesson's Reagent | Toluene (B28343) | 150 | 10 | 78 |

(Data compiled from principles and examples cited in the literature.[13][14][16])

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key variations of the Paal-Knorr synthesis.

Protocol 1: Synthesis of 1-Benzyl-2,5-dimethylpyrrole (Conventional Method)

This protocol describes the synthesis of a substituted pyrrole from 2,5-hexanedione and benzylamine.

Materials:

  • 2,5-Hexanedione

  • Benzylamine

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-hexanedione (1.0 eq).

  • Reagent Addition: Add ethanol as the solvent, followed by benzylamine (1.05 eq).

  • Reaction: Gently heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 1-benzyl-2,5-dimethylpyrrole.

Protocol 2: Synthesis of 2,5-Dimethylthiophene (Microwave-Assisted)

This protocol details the rapid synthesis of a thiophene using Lawesson's reagent under microwave irradiation.[12][13] Caution: This reaction generates toxic H₂S gas and must be performed in a certified, high-performance fume hood.[11]

Materials:

  • 2,5-Hexanedione

  • Lawesson's Reagent

  • Toluene

  • Microwave-safe reaction vessel with a snap cap

  • Microwave reactor

Procedure:

  • Reaction Setup: In a 10 mL microwave-safe reaction vessel, combine 2,5-hexanedione (1.0 eq) and Lawesson's reagent (0.5 eq).

  • Solvent Addition: Add dry toluene to the vessel.

  • Microwave Irradiation: Securely seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10 minutes.

  • Work-up: After cooling the vessel to room temperature, filter the reaction mixture through a pad of celite, washing with toluene.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the desired 2,5-dimethylthiophene.

The workflow for a typical synthesis and purification process is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Combine Reactants (1,4-Diketone, Amine/Reagent) reaction 2. Add Solvent & Catalyst setup->reaction heat 3. Heat (Conventional or Microwave) reaction->heat extract 4. Extraction / Filtration heat->extract dry 5. Dry & Concentrate extract->dry purify 6. Column Chromatography dry->purify characterize 7. Characterization (NMR, MS) purify->characterize

Caption: Standard experimental workflow for Paal-Knorr synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,4-Octanedione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, particularly from a Claisen condensation synthesis, can contain several impurities. These may include unreacted starting materials such as methyl pentanoate and acetone, as well as byproducts from side reactions like self-condensation of the starting materials.[1][2] Acidic or basic residues from the catalyst used in the synthesis may also be present.

Q2: My purified this compound shows two sets of peaks in the NMR spectrum. Is it still impure?

A2: Not necessarily. This compound, like other β-diketones, exists as a mixture of keto and enol tautomers in solution.[3][4][5][6] This equilibrium can result in two distinct sets of signals in the NMR spectrum, corresponding to the two tautomeric forms. The ratio of keto to enol form can be influenced by the solvent, temperature, and pH.[6][7]

Q3: Can the keto-enol tautomerism of this compound affect its purification?

A3: Yes, the presence of two tautomers can potentially influence purification. For instance, the polarity of the keto and enol forms may differ slightly, which could lead to band broadening in chromatography. However, because the interconversion between tautomers is often rapid, it typically does not result in the separation of the two forms. It is a key characteristic of the compound to be aware of during analysis.[5][6]

Q4: What is the preferred method for purifying large quantities of crude this compound?

A4: For large-scale purification, fractional distillation under reduced pressure is often the most efficient method.[8] This technique separates compounds based on their boiling points and is effective for removing both lower and higher boiling impurities.

Q5: When is recrystallization a suitable purification method for this compound?

A5: Recrystallization is an effective technique if the crude this compound is a solid at room temperature and a suitable solvent can be found.[9][10] A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solvent.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Bumping/Uncontrolled Boiling - Inadequate stirring or lack of boiling chips.- Heating rate is too high.- Use a magnetic stir bar for even heating.- Reduce the heating rate to allow for smooth boiling.[8]
Poor Separation of Impurities - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Slow down the distillation rate by reducing the heat input.
Product Decomposition - Distillation temperature is too high.- Perform the distillation under reduced pressure to lower the boiling point of this compound.[8]
No Distillate Collected - Vacuum leak in the system.- Inadequate heating.- Condenser is too cold.- Check all connections and seals for leaks.- Ensure the heating mantle is set to a temperature sufficiently above the boiling point at the applied pressure.- Adjust the coolant flow to the condenser to prevent solidification of the product.[8]
Recrystallization
Problem Possible Cause Solution
Oiling Out (Product separates as an oil, not crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Choose a solvent with a lower boiling point.- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.
No Crystal Formation Upon Cooling - The solution is not sufficiently saturated.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and then cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Low Recovery of Purified Product - Too much solvent was used.- The crystals were washed with a solvent that was not cold.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a small amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
Colored Impurities Remain in Crystals - The impurity is co-crystallizing with the product.- Try a different recrystallization solvent or solvent pair.- Consider a pre-purification step, such as passing a solution of the crude product through a short plug of silica (B1680970) gel or activated carbon.
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Bands - Inappropriate solvent system (eluent).- Column was not packed properly.- Adjust the polarity of the eluent. Use TLC to determine the optimal solvent system where the desired compound has an Rf value of ~0.3-0.4.- Ensure the column is packed uniformly without any cracks or channels.[11]
Compound Elutes Too Quickly (High Rf) - The eluent is too polar.- Decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent like hexane).
Compound Does Not Move from the Origin (Low Rf) - The eluent is not polar enough.- Increase the polarity of the eluent (e.g., increase the proportion of the polar solvent like ethyl acetate).
Tailing of Bands - The compound is interacting too strongly with the stationary phase.- The sample was overloaded on the column.- Add a small amount of a slightly more polar solvent or a modifier (e.g., a drop of acetic acid for acidic compounds) to the eluent.- Use a larger column or load less sample.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This method is suitable for purifying liquid crude this compound from impurities with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring the crude product.

    • Carefully apply a vacuum to the system.

    • Once the desired pressure is stable, begin heating the distillation flask.

    • Collect any low-boiling impurities as the first fraction.

    • Collect the main fraction of pure this compound at its boiling point under the applied pressure.

    • Stop the distillation before all the material in the distillation flask has vaporized to avoid concentrating high-boiling impurities.

Quantitative Data:

ParameterValue
Reported Boiling Point 97-99 °C at 27 mmHg
Expected Purity >98% (by GC analysis)
Expected Yield 70-90%
Protocol 2: Purification by Recrystallization

This protocol is applicable if the crude this compound is a solid and a suitable solvent is identified.

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane (B92381), ethanol, ethyl acetate (B1210297), and mixtures) at room and elevated temperatures to find a suitable solvent or solvent pair.[12]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Quantitative Data:

ParameterValue
Common Solvent Systems Hexane/Ethyl Acetate, Ethanol/Water[12]
Expected Purity >99% (by melting point and NMR)
Expected Yield 60-85%
Protocol 3: Purification by Column Chromatography

This method is ideal for small-scale purification and for separating impurities with similar polarities to the product.

Methodology:

  • Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in the initial eluent.[11]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to speed up the elution of more polar compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data:

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Typical Eluent System Hexane:Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the polarity)
Expected Purity >99% (by TLC and NMR)
Expected Yield 50-80%
Protocol 4: Purification via Copper(II) Acetate Complex Formation

This chemical method is highly selective for β-diketones and can be effective for removing impurities that are difficult to separate by other physical methods.[13]

Methodology:

  • Complex Formation:

    • Dissolve the crude this compound in a suitable solvent like a methanol-water mixture.

    • Add a solution of copper(II) acetate in the same solvent mixture to the β-diketone solution with stirring.[14]

    • The copper(II) complex of this compound will precipitate out of the solution.

    • Collect the precipitate by filtration and wash it with water and then methanol.[14]

  • Decomposition of the Copper Complex:

    • Suspend the dried copper complex in a biphasic system of water and an organic solvent like ethyl acetate.

    • Add a solution of a strong chelating agent, such as Na₂EDTA, to the mixture with vigorous stirring. The EDTA will sequester the copper(II) ions, releasing the pure β-diketone into the organic layer.[13]

  • Isolation of Pure this compound:

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield the purified this compound.

Quantitative Data:

ParameterValue
Reagents Copper(II) Acetate, Methanol, Water, Ethyl Acetate, Na₂EDTA
Expected Purity High purity, specific impurities removed
Expected Yield 50-70%

Visualizations

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_end End Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Copper_Complex Copper Complex Formation Crude->Copper_Complex Pure Pure this compound Distillation->Pure Recrystallization->Pure Chromatography->Pure Copper_Complex->Pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Start Impure Product Obtained Check_Purity Analyze Purity (TLC, GC, NMR) Start->Check_Purity Is_Pure Purity Acceptable? Check_Purity->Is_Pure Pure_Product Pure this compound Is_Pure->Pure_Product Yes Select_Method Select Purification Method Is_Pure->Select_Method No Troubleshoot Consult Troubleshooting Guide Select_Method->Troubleshoot Re_purify Re-purify Troubleshoot->Re_purify Re_purify->Check_Purity

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 2,4-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-octanedione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Claisen condensation reaction. This involves the reaction of a ketone, 2-heptanone (B89624), with an ester, ethyl acetate (B1210297), in the presence of a strong base.

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The primary impurities in a typical this compound synthesis include:

  • Unreacted starting materials: 2-heptanone and ethyl acetate.

  • Self-condensation product of 2-heptanone: This is typically an aldol (B89426) condensation product, which may subsequently dehydrate to form an α,β-unsaturated ketone.

  • Residual base and salts: From the workup procedure.

Q3: My reaction yield is low. What are the potential causes?

A3: Low yields can result from several factors:

  • Insufficiently strong base: A strong base is required to deprotonate the ketone.

  • Presence of water: Water will consume the strong base and inhibit the reaction.

  • Incorrect stoichiometry: An improper ratio of reactants and base can lead to incomplete conversion.

  • Suboptimal reaction temperature: The temperature needs to be controlled to favor the desired reaction pathway.

  • Inefficient purification: Product may be lost during the workup and purification steps.

Q4: I am having difficulty removing a persistent impurity. What are my options?

A4: For difficult-to-remove impurities, consider the following purification techniques:

  • Fractional vacuum distillation: This is effective if the impurity has a boiling point sufficiently different from this compound.

  • Purification via copper (II) chelate formation: β-Diketones like this compound form stable, often crystalline, copper (II) chelates. These can be isolated, washed, and then decomposed to yield the pure product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction does not proceed or is very slow Inactive or insufficient amount of base.Use a fresh, anhydrous strong base such as sodium ethoxide or sodium hydride. Ensure a stoichiometric amount is used.
Presence of moisture in reagents or glassware.Thoroughly dry all glassware and use anhydrous solvents.
Formation of a significant amount of brown, tarry byproduct Reaction temperature is too high, leading to side reactions and decomposition.Maintain the recommended reaction temperature. Consider adding the ketone dropwise to control the exotherm.
Base is too strong or concentrated, promoting polymerization.Use the recommended base and concentration.
Crude product is difficult to purify by distillation Impurities have boiling points very close to the product.Consider purification via the copper (II) chelate method.
Product is thermally unstable at its atmospheric boiling point.Perform the distillation under vacuum to lower the boiling point.
Aqueous workup results in an emulsion Incomplete neutralization of the base.Ensure the reaction mixture is fully neutralized before extraction. Adding brine during extraction can also help break emulsions.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compound C₈H₁₄O₂142.2097-99 @ 27 mmHg[1]0.923[1]Slightly soluble
2-HeptanoneC₇H₁₄O114.191510.8Slightly soluble[2]
Ethyl AcetateC₄H₈O₂88.1177.10.902Soluble
2-Heptanone Aldol Adduct*C₁₄H₂₈O₂228.37>151~0.9Sparingly soluble

Experimental Protocols

General Protocol for the Synthesis of this compound via Claisen Condensation

This protocol is a representative method based on the principles of the Claisen condensation.

Materials:

  • 2-Heptanone

  • Ethyl acetate

  • Sodium ethoxide (or sodium hydride)

  • Anhydrous diethyl ether (or THF)

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.

  • Addition of Reactants: Cool the flask in an ice bath. A mixture of 2-heptanone (1 equivalent) and ethyl acetate (1.5 equivalents) is added dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic (pH ~5-6). The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound via Copper (II) Chelate Formation

This protocol outlines a general procedure for the purification of β-diketones.

Materials:

  • Crude this compound

  • Methanol

  • Copper (II) acetate monohydrate

  • Diethyl ether

  • Dilute sulfuric acid

Procedure:

  • Formation of the Copper Chelate: Dissolve the crude this compound in a minimal amount of methanol. In a separate flask, prepare a saturated solution of copper (II) acetate in water. Add the copper (II) acetate solution dropwise to the methanolic solution of the diketone with stirring. A solid precipitate of the copper (II) bis(2,4-octanedionate) complex will form.

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold methanol, to remove unreacted starting materials and other impurities.

  • Decomposition of the Chelate: Suspend the dried copper chelate in diethyl ether. With vigorous stirring, add dilute sulfuric acid dropwise. The ether layer will gradually become colorless as the free diketone is regenerated, and the aqueous layer will turn blue due to the formation of copper sulfate.

  • Isolation of Pure Product: Separate the ether layer, and wash it with water and then with a saturated sodium bicarbonate solution until the washings are neutral. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 2_Heptanone 2_Heptanone Claisen_Condensation Claisen Condensation 2_Heptanone->Claisen_Condensation Ethyl_Acetate Ethyl_Acetate Ethyl_Acetate->Claisen_Condensation Base Strong Base (e.g., NaOEt) Base->Claisen_Condensation Crude_Product Crude this compound Claisen_Condensation->Crude_Product Workup Aqueous Workup (Neutralization & Extraction) Crude_Product->Workup Distillation Vacuum Distillation Workup->Distillation Copper_Chelate Copper Chelate Formation & Decomposition Workup->Copper_Chelate Pure_Product Pure this compound Distillation->Pure_Product Copper_Chelate->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Reaction Monitoring (TLC, GC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Yes Side_Products Significant Side Products Check_Reaction->Side_Products No Check_Purification Purification Method Effective? Check_Reaction->Check_Purification Complete Check_Conditions Review Reaction Conditions: - Base strength & purity - Anhydrous conditions - Temperature control Incomplete_Reaction->Check_Conditions Side_Products->Check_Conditions Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Optimize_Conditions->Start Re-run Distillation_Issue Distillation Ineffective Check_Purification->Distillation_Issue No Successful_Purification Pure Product Obtained Check_Purification->Successful_Purification Yes Try_Alternative Consider Copper Chelate Purification Distillation_Issue->Try_Alternative Try_Alternative->Successful_Purification

Caption: Troubleshooting flowchart for this compound synthesis and purification.

References

Technical Support Center: Synthesis of 2,4-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2,4-octanedione.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Claisen condensation method.

Issue 1: Low Yield of this compound

  • Question: My reaction has a consistently low yield of the desired this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields in the synthesis of β-diketones like this compound can stem from several factors, primarily related to side reactions and reaction conditions.[1]

    • Probable Causes:

      • Self-condensation of the ketone: The ketone starting material can react with itself in an aldol (B89426) condensation reaction, reducing the amount available to form the desired product.[2]

      • O-acylation: The enolate of the ketone can be acylated on the oxygen atom instead of the carbon atom, leading to the formation of an enol ester byproduct.[1]

      • Base Degradation: The strong base used in the reaction (e.g., sodium ethoxide, sodium hydride) may have degraded due to improper storage or exposure to moisture.[1] Strong bases readily react with water, which reduces their effectiveness.[1]

      • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.[1]

      • Product Degradation: The β-diketone product can be unstable under the strongly basic conditions of the reaction.[1]

    • Solutions:

      • Optimize Order of Addition: To minimize self-condensation of the ketone, slowly add the ketone to a mixture of the ester and the base.[1]

      • Choice of Base: Employ a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) to favor C-acylation over O-acylation.[1][2]

      • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents and ensure all glassware is thoroughly dried to prevent base degradation.[1]

      • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.[1]

      • Prompt Work-up: Once the reaction is complete, promptly neutralize the reaction mixture with a weak acid to prevent degradation of the this compound.[1]

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: My crude this compound shows multiple spots on a TLC plate or several peaks in a GC analysis. What are these impurities and how can I remove them?

  • Answer: The presence of multiple impurities is a common issue and is often linked to the side reactions mentioned previously.

    • Probable Impurities:

      • Unreacted starting materials (ketone and ester).

      • Products of ketone self-condensation (e.g., an α,β-unsaturated ketone).[2]

      • O-acylation byproducts (enol esters).[1]

      • Transesterification products if the alkoxide base does not match the ester's alkoxy group.[3][4]

    • Purification Strategies:

      • Distillation: this compound is a liquid, and fractional distillation under reduced pressure can be effective in separating it from less volatile or more volatile impurities.

      • Chelate Formation: β-diketones form stable metal chelates. You can selectively precipitate the this compound as a metal complex (e.g., with copper(II) acetate), filter it, and then decompose the chelate with a dilute acid to recover the purified product.[1]

      • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from its byproducts, although this may be less practical for large-scale syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most classic and widely used method for synthesizing β-diketones, including this compound, is the Claisen condensation.[2][5] This reaction involves the base-promoted condensation of an ester with a ketone.[6] For this compound, this would typically involve the reaction of ethyl acetate (B1210297) with 2-heptanone (B89624) or methyl pentanoate with acetone (B3395972) in the presence of a strong base like sodium ethoxide or sodium hydride.[1][6]

Q2: Why is a stoichiometric amount of base required for a Claisen condensation?

A2: A stoichiometric amount of base is necessary because the final step of the reaction mechanism involves the deprotonation of the newly formed β-diketone.[5] The resulting enolate is highly resonance-stabilized.[5] This deprotonation is thermodynamically favorable and drives the reaction to completion.[5][6] Since the product is deprotonated, the base is consumed and not regenerated, thus requiring a full equivalent.[4]

Q3: Can I use sodium hydroxide (B78521) as the base for the Claisen condensation?

A3: It is not recommended to use hydroxide bases like sodium hydroxide.[4] Hydroxide ions can cause the hydrolysis of the ester starting material, leading to the formation of a carboxylate salt, which will not participate in the desired condensation reaction.[4]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will give characteristic signals for the keto-enol tautomers of the β-diketone.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the ketone carbonyl groups and potentially for the enol form.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Gas Chromatography (GC): GC can be used to determine the purity of the sample by comparing the peak area of the product to those of any impurities.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of β-Diketones

ParameterConditionExpected Outcome on YieldRationale
Base Sodium EthoxideModerate to GoodProne to side reactions if conditions are not optimal.
Sodium Hydride (NaH)Good to ExcellentA strong, non-nucleophilic base that minimizes O-acylation.[1]
Lithium Diisopropylamide (LDA)Good to ExcellentA strong, sterically hindered base that favors C-acylation.[1][2]
Temperature Low Temperature (0 °C to RT)HigherMinimizes side reactions and product degradation.[1]
High TemperatureLowerCan lead to increased rates of side reactions and decomposition.[1]
Solvent Anhydrous (e.g., dry THF, ether)HigherPrevents quenching of the strong base.[1]
Protic or Wet SolventsSignificantly LowerThe base will be consumed by reacting with the solvent.
Work-up Prompt acidic quenchHigherMinimizes degradation of the product in the basic reaction mixture.[1]
Delayed quenchLowerProlonged exposure to base can lead to product degradation.[1]

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is a representative procedure and may require optimization.

  • Materials:

    • 2-Heptanone

    • Ethyl acetate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Reaction Setup: All glassware must be thoroughly dried. Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Base Preparation: In the reaction flask, suspend sodium hydride in anhydrous diethyl ether.

    • Addition of Reactants: A mixture of 2-heptanone and ethyl acetate is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

    • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by TLC or GC.[1]

    • Quenching: Once the reaction is deemed complete, the flask is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of 1 M HCl until the mixture is acidic.

    • Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.[1]

    • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[1]

    • Purification: The crude product is then purified by vacuum distillation.

Mandatory Visualization

Synthesis_of_2_4_Octanedione start 2-Heptanone + Ethyl Acetate enolate Ketone Enolate start->enolate Deprotonation side_self Self-Condensation (Aldol) start->side_self Ketone reacts with itself base Strong Base (e.g., NaH, LDA) intermediate Tetrahedral Intermediate enolate->intermediate Nucleophilic Attack on Ethyl Acetate side_o_acyl O-Acylation enolate->side_o_acyl Attack on Oxygen product_enolate Product Enolate (Resonance Stabilized) intermediate->product_enolate Elimination of Ethoxide final_product This compound product_enolate->final_product Protonation acid_workup Acid Work-up

Caption: Main synthesis pathway and side reactions for this compound.

References

degradation of 2,4-Octanedione during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Octanedione

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the .

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the ?

A1: As a beta-diketone, this compound is susceptible to degradation from several factors, primarily:

  • Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photochemical reactions, leading to the breakdown of the compound.[1]

  • pH: The stability of this compound can be compromised in the presence of acidic or basic conditions, which can catalyze degradation reactions.[1]

  • Oxidizing Agents: Contact with oxidizing agents can lead to the oxidative degradation of the diketone functional group.[1]

  • Moisture: The presence of water can lead to hydrolysis, although beta-diketones are generally more stable to hydrolysis than esters.

Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound?

A2: To maintain the integrity and purity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool environment, ideally refrigerated at 2-8°C.[1]

  • Light: Protect the compound from light by using amber glass vials or storing it in a light-proof container.[1]

  • Atmosphere: For optimal stability, store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]

  • Container: Use tightly sealed containers to prevent exposure to moisture and atmospheric contaminants.[1]

Q3: What are the visible signs that my this compound may have degraded?

A3: Degradation of this compound can be indicated by several observable changes:

  • A noticeable change in color, from a clear or pale yellow liquid to a darker yellow or brown hue.[1]

  • The formation of solid precipitates or a hazy appearance in the liquid.[1]

  • A discernible change in the odor of the compound.[1]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the storage and use of this compound.

Issue 1: Unexpected Experimental Results or Low Purity Detected

If you observe inconsistent experimental outcomes or analytical tests indicate a lower than expected purity for this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Improper Storage Conditions 1. Verify that the compound has been stored according to the recommended conditions (cool, dark, and dry).[1]2. If stored at room temperature or exposed to light, the compound may have degraded. Consider acquiring a new batch and storing it correctly.
Contamination 1. Review handling procedures to ensure no cross-contamination has occurred.2. Use clean, dry glassware and utensils when handling the compound.
Age of the Compound 1. Check the manufacturing or expiry date of the compound.2. Older batches are more likely to have undergone degradation, even under ideal storage conditions.
Issue 2: Physical Changes in the Stored Compound

If you notice a change in the physical appearance of your this compound, use this guide to address the issue.

Observed Change Potential Cause Recommended Action
Color Change (Darkening) Photodegradation or oxidation.[1]1. Discard the current batch as it is likely impure.2. Ensure future batches are stored in light-proof containers and under an inert atmosphere if necessary.[1]
Formation of Precipitate Polymerization or formation of insoluble degradation products.[1]1. Do not use the compound for experiments where purity is critical.2. The compound may be repurified, but it is often more practical to obtain a new, pure sample.

Experimental Protocols

To assess the purity and identify potential degradation products of this compound, the following analytical methods are recommended.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.[2]

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute all components.

  • Mass Spectrometry:

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for this compound and its potential degradation products (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze any additional peaks to identify potential impurities or degradation products by comparing their mass spectra to library databases.

    • Calculate the relative purity by comparing the peak area of this compound to the total peak area.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for the separation and quantification of compounds in a liquid sample.[3][4]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.

  • HPLC System:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Isocratic or gradient elution can be used.

    • Detector: A UV detector set to a wavelength where this compound has significant absorbance.

  • Analysis:

    • Inject the sample onto the column.

    • Record the chromatogram.

    • The purity can be determined by the area percentage of the main peak.

Visualizations

The following diagrams illustrate key concepts and workflows related to the storage and handling of this compound.

Factors Leading to this compound Degradation cluster_factors Degradation Factors 2_4_Octanedione This compound Degradation Degradation 2_4_Octanedione->Degradation Temperature High Temperature Temperature->Degradation Accelerates Light UV/Visible Light Light->Degradation Induces pH Extreme pH pH->Degradation Catalyzes Oxidants Oxidizing Agents Oxidants->Degradation Causes Moisture Moisture Moisture->Degradation May Cause Hydrolysis Troubleshooting Workflow for Suspected Degradation Start Suspected Degradation (e.g., poor results, color change) Visual Visually Inspect Sample Start->Visual CheckStorage Review Storage Conditions Start->CheckStorage Purity Assess Purity (GC-MS or HPLC) Visual->Purity Decision Is Purity Acceptable? Purity->Decision CorrectStorage Correct Storage Practices CheckStorage->CorrectStorage Use Proceed with Experiment Decision->Use Yes Discard Discard and Obtain New Sample Decision->Discard No CorrectStorage->Discard

References

Technical Support Center: Optimizing Reaction Conditions for 2,4-Octanedione Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-octanedione metal complexes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound metal complexes in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound metal complexes can stem from several factors. Here are the primary causes and corresponding troubleshooting steps:

  • Incomplete Deprotonation of this compound: The formation of the metal complex requires the deprotonation of the β-dione to form the enolate anion, which then coordinates to the metal ion. If the base is not strong enough or used in insufficient quantity, the equilibrium will not favor the complex formation.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the stability of the final product.

    • Solution: The optimal temperature can vary depending on the specific metal and solvent used. It is advisable to start with room temperature and gradually increase it. For some syntheses, refluxing for a set period is necessary to achieve a good yield.[3][4]

  • Incorrect Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the stability of the complex.

    • Solution: A solvent or a solvent mixture that dissolves the reactants but allows the product to precipitate upon formation is ideal. Common solvents for the synthesis of similar β-diketonate complexes include water, ethanol (B145695), methanol (B129727), or aqueous mixtures of these alcohols.[1][4] The use of a solvent mixture can be advantageous as one solvent can dissolve the reactants while the other can aid in the precipitation of the product.

  • Precipitation of Metal Hydroxide: If the pH is too high, the metal salt may precipitate as a metal hydroxide, reducing the concentration of the metal ion available for complexation.

    • Solution: Carefully control the addition of the base and monitor the pH of the reaction mixture. Adding the base dropwise with vigorous stirring can help prevent localized high pH.

Question: I am observing the formation of an oily product or a product that is difficult to crystallize. How can I obtain a solid, crystalline product?

Answer: The formation of an oily or non-crystalline product is a common issue. Here are some strategies to obtain a solid product:

  • Recrystallization: This is the most effective method for purifying solid organic compounds.

    • Procedure:

      • Solvent Selection: Choose a solvent or a solvent pair in which your complex is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvent pairs for recrystallization include ethanol/water, acetone/water, and dichloromethane/hexane.[5][6]

      • Dissolution: Dissolve the impure product in the minimum amount of the hot solvent.

      • Cooling: Allow the solution to cool down slowly to room temperature, and then in an ice bath to promote the formation of well-defined crystals.

      • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[1][7]

  • Inducing Crystallization: If crystals do not form upon cooling, you can try the following techniques:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a small crystal of the pure compound to the solution to act as a nucleus for crystal growth.

Question: My final product seems to be impure. What are the likely impurities and how can I remove them?

Answer: Impurities can arise from unreacted starting materials, side products, or decomposition of the complex.

  • Common Impurities:

    • Unreacted this compound or metal salt.

    • Side products from self-condensation of this compound.

    • Metal hydroxide if the pH was too high.

  • Purification Methods:

    • Recrystallization: As detailed above, this is the primary method for removing soluble impurities.[1][7]

    • Washing: Washing the crude product with a solvent in which the impurities are soluble but the complex is not can be effective. For example, washing with water can remove unreacted metal salts and base.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for synthesizing a this compound metal complex?

A1: A general method involves the reaction of a metal salt with this compound in the presence of a base. A typical procedure for a divalent metal (M²⁺) would be:

  • Dissolve the metal salt (e.g., chloride, nitrate (B79036), or acetate salt) in a suitable solvent (e.g., water or ethanol).

  • In a separate flask, dissolve this compound in a miscible solvent (e.g., ethanol or methanol).

  • Slowly add the this compound solution to the metal salt solution with constant stirring.

  • Add a base (e.g., sodium acetate or ammonia solution) dropwise to the mixture to promote the deprotonation of the dione (B5365651) and formation of the complex.[1]

  • Stir the reaction mixture for a specific period, which can range from minutes to several hours, sometimes with heating or reflux.

  • The metal complex will often precipitate out of the solution.

  • Isolate the product by filtration, wash it with a suitable solvent to remove impurities, and dry it.[1]

Q2: How does pH affect the formation of this compound metal complexes?

A2: The pH of the reaction medium plays a critical role in the synthesis of β-diketonate metal complexes. The ligand, this compound, needs to be deprotonated to its enolate form to act as a chelating agent. This deprotonation is facilitated by a basic medium. However, if the pH is too high, the metal ions may precipitate as metal hydroxides, which will compete with the complex formation and reduce the yield. Therefore, maintaining an optimal pH range is crucial for maximizing the yield and purity of the desired metal complex.[2] The stability of the formed complex is also often pH-dependent.

Q3: What are the best solvents for synthesizing and recrystallizing this compound metal complexes?

A3: The choice of solvent depends on the specific metal and the desired outcome (synthesis vs. recrystallization).

  • For Synthesis: A solvent that dissolves the reactants is necessary. Often, a mixture of solvents is used. For instance, dissolving the metal salt in water and the this compound in a water-miscible organic solvent like ethanol or methanol is a common practice.[1] This allows for a homogeneous reaction mixture.

  • For Recrystallization: The ideal recrystallization solvent is one in which the complex has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility allows for the separation of the pure complex from impurities upon cooling. Common recrystallization solvents for similar complexes include methanol, ethanol, acetone, chloroform, and mixtures like ethanol-water or dichloromethane-hexane.[5][6][8]

Q4: How can I characterize my this compound metal complex?

A4: Several spectroscopic techniques are commonly used to characterize metal complexes:

  • Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum of the free this compound will shift to a lower frequency upon coordination to the metal ion. This shift is a strong indication of complex formation.[3] The disappearance of the broad O-H stretch from the enol form also confirms chelation.

  • UV-Vis Spectroscopy: The electronic spectrum of the complex will show characteristic absorption bands, often in the visible region for transition metal complexes, which are responsible for their color. These bands arise from d-d electronic transitions of the metal ion in the ligand field.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the protons and carbons in the this compound ligand will change upon coordination to the metal.[11] For paramagnetic complexes, the NMR signals are often broadened, but can still provide useful information.

Quantitative Data Summary

The following tables summarize typical reaction conditions and characterization data for β-diketonate metal complexes, which can be used as a starting point for optimizing the synthesis of this compound complexes.

Table 1: Typical Reaction Conditions for the Synthesis of Acetylacetonate (acac) Metal Complexes

Metal IonPrecursorLigand (acacH) StoichiometryBaseSolventReaction Time & TemperatureTypical Yield
Cu(II)Copper(II) chloride dihydrate2 equivalentsSodium acetateWater/MethanolStirring at room temp.High
Ni(II)Nickel(II) nitrate2 equivalentsBaseWaterRefluxNot specified
Fe(III)Iron(III) chloride hexahydrate3 equivalentsSodium acetateWater/MethanolStirring at room temp.~75-85%[1]
Co(II)Cobalt(II) nitrate hexahydrate2 equivalentsNot specifiedEthanolStirring, then heatingNot specified

Table 2: Key Spectroscopic Data for Characterization of β-Diketonate Metal Complexes

Spectroscopic TechniqueKey Feature for ComplexationTypical Wavenumber/Chemical Shift/Wavelength
IR Spectroscopy Shift of C=O stretching vibration to lower frequencyFree acacH: ~1727, 1707 cm⁻¹; Coordinated acac: ~1580-1600 cm⁻¹
Appearance of M-O stretching vibration~400-600 cm⁻¹
UV-Vis Spectroscopy d-d transitions (for transition metals)Varies with metal and geometry (typically in the visible region)[9][10]
π → π* and n → π* transitions of the ligandTypically in the UV region
¹H NMR Spectroscopy Shift of ligand proton signals upon coordinationVaries depending on the metal (diamagnetic vs. paramagnetic)

Experimental Protocols

General Protocol for the Synthesis of a Divalent Metal 2,4-Octanedionate Complex (e.g., M(C₈H₁₃O₂)₂)

  • Preparation of Solutions:

    • Dissolve 10 mmol of the metal(II) salt (e.g., chloride, sulfate, or acetate) in 50 mL of deionized water.

    • In a separate beaker, dissolve 20 mmol (a slight excess) of this compound in 50 mL of methanol or ethanol.

  • Reaction:

    • Slowly add the this compound solution to the stirred aqueous solution of the metal salt.

    • Prepare a 2 M solution of a suitable base (e.g., sodium hydroxide or sodium acetate).

    • Add the base dropwise to the reaction mixture while stirring vigorously until a precipitate of the metal complex is formed. Monitor the pH to avoid precipitation of metal hydroxide.

  • Isolation and Purification:

    • Continue stirring for 1-2 hours at room temperature to ensure complete reaction. Gentle heating may be required for some metals.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with deionized water to remove any unreacted metal salt and base, followed by a small amount of cold ethanol to remove excess this compound.

    • Dry the product in a desiccator or under vacuum.

  • Recrystallization (if necessary):

    • Dissolve the crude product in a minimal amount of a hot suitable solvent (e.g., ethanol, acetone, or a mixture like ethanol/water).

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry.

Visualization

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_solution Solutions & Optimization cluster_outcome Outcome Start Low Yield or No Product Problem Potential Causes Start->Problem Cause1 Incomplete Deprotonation Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Incorrect Solvent Choice Problem->Cause3 Cause4 Precipitation of Metal Hydroxide Problem->Cause4 Cause5 Product is Oily/Non-crystalline Problem->Cause5 Cause6 Product is Impure Problem->Cause6 Solution1 Adjust Base Type/ Concentration/pH Cause1->Solution1 Solution2 Optimize Reaction Temperature Cause2->Solution2 Solution3 Screen Different Solvents/Mixtures Cause3->Solution3 Solution4 Control pH and Base Addition Rate Cause4->Solution4 Solution5 Perform Recrystallization/ Induce Crystallization Cause5->Solution5 Solution6 Purify by Recrystallization/ Washing Cause6->Solution6 Optimization Optimized Reaction Solution1->Optimization Re-run Reaction Solution2->Optimization Solution3->Optimization Solution4->Optimization FinalProduct Pure Product Solution5->FinalProduct Pure Crystalline Product Solution6->FinalProduct

Caption: Troubleshooting workflow for optimizing the synthesis of this compound metal complexes.

References

Technical Support Center: Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlap issues during the Gas Chromatography (GC) analysis of 2,4-Octanedione.

Troubleshooting Guide: Resolving Peak Overlap for this compound

Peak overlap, or co-elution, is a common challenge in GC analysis where two or more compounds elute from the column at or near the same time, resulting in merged or shouldered peaks. This guide provides a systematic approach to troubleshoot and resolve such issues for this compound.

Initial Assessment:

Before modifying your GC method, it is crucial to confirm that the observed peak distortion is due to co-elution and not other issues such as column overload or poor injection technique.

  • Symptom: A broad or shouldered peak is observed where a sharp, symmetrical peak for this compound is expected.

  • Initial Check:

    • Injection Volume: High sample concentration can lead to column overload and peak fronting or tailing. Try reducing the injection volume or diluting the sample.

    • Peak Shape of Standards: Analyze a pure standard of this compound. If the peak shape is good, the issue in your sample is likely co-elution.

Systematic Troubleshooting Workflow:

If co-elution is suspected, follow this workflow to optimize your GC method for better peak resolution.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Overlap cluster_0 Start cluster_1 Method Optimization cluster_2 Evaluation start Peak Overlap Suspected temp_program Optimize Temperature Program start->temp_program carrier_gas Adjust Carrier Gas Flow Rate temp_program->carrier_gas If resolution is still poor column Select a Different GC Column carrier_gas->column If resolution is still poor resolution Resolution Improved? column->resolution resolution->temp_program No end Problem Resolved resolution->end Yes further_optimization Further Optimization Needed

Caption: A logical workflow for systematically troubleshooting peak overlap in GC analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is broad and shows a shoulder. What is the most likely cause?

A broad or shouldered peak for this compound strongly suggests co-elution with an impurity or a structurally similar compound, such as an isomer. Positional isomers of ketones often have very similar boiling points, making them difficult to separate on non-polar columns.[1]

Q2: How does adjusting the temperature program help in resolving overlapping peaks?

The temperature program directly influences the separation of compounds.[2][3]

  • Lowering the Initial Temperature: If the co-eluting peaks appear early in the chromatogram, reducing the initial oven temperature can improve their separation.

  • Slowing the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) increases the time analytes interact with the stationary phase, which can significantly enhance the resolution of closely eluting compounds.[1]

  • Introducing an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the overlapping peaks can provide additional time for separation.

Q3: What is the effect of changing the carrier gas flow rate on peak resolution?

The carrier gas flow rate affects column efficiency. An optimal flow rate will result in sharper peaks and better resolution. It is advisable to determine the optimal linear velocity for your specific column dimensions. At low flow rates, a small change can significantly impact peak area and resolution, requiring tight control.[4]

Q4: When should I consider changing the GC column?

If optimizing the temperature program and carrier gas flow rate does not resolve the peak overlap, changing the GC column is the next logical step. The choice of stationary phase is the most critical factor for selectivity.[5][6]

  • Increase Polarity: For separating isomers of ketones like this compound, switching from a non-polar (e.g., 5% phenyl) to a mid-polarity column (e.g., 35-50% phenyl polysiloxane phase) can introduce different selectivity based on dipole-dipole interactions, leading to better separation.[1]

  • Increase Column Length: Doubling the column length can increase resolution by about 40%, but it will also lead to longer analysis times.[1]

  • Decrease Internal Diameter and Film Thickness: A column with a smaller internal diameter and thinner film will generally provide better resolution.[7]

Q5: Can my sample preparation be the cause of peak overlap?

While less common, improper sample preparation can contribute to chromatographic issues. Ensure your sample is fully dissolved in a suitable volatile solvent like hexane (B92381) or dichloromethane.[8] If the sample matrix is complex, consider sample clean-up procedures to remove interfering substances.

Experimental Protocols

This section provides a detailed methodology for optimizing the GC analysis of this compound to resolve peak overlap. This protocol is a representative example for method development.

Objective: To resolve the peak of this compound from a co-eluting impurity.

Initial GC Method (Leading to Peak Overlap):

ParameterSetting
GC System Agilent 7890B GC with 5977A MSD
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Split/Splitless, 250 °C
Injection Volume 1 µL (Split ratio 50:1)
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Oven Program 50 °C (1 min hold), then 10 °C/min to 250 °C (5 min hold)

Optimized GC Method (for Improved Resolution):

ParameterSetting
GC System Agilent 7890B GC with 5977A MSD
Column DB-35ms (30 m x 0.25 mm, 0.25 µm)
Inlet Split/Splitless, 250 °C
Injection Volume 1 µL (Split ratio 50:1)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 50 °C (1 min hold), then 5 °C/min to 250 °C (5 min hold)

Sample Preparation:

  • Prepare a stock solution of 1000 µg/mL of this compound in hexane.

  • If available, prepare a stock solution of the suspected co-eluting impurity at a similar concentration.

  • Create a mixed standard solution containing both this compound and the impurity at a concentration of 10 µg/mL each in hexane.

  • If the impurity is unknown, prepare a 10 µg/mL solution of the this compound sample that exhibits peak overlap.

Quantitative Data Summary

The following tables summarize the expected impact of GC parameter optimization on the resolution of this compound and a hypothetical co-eluting impurity.

Table 1: Effect of Temperature Program on Resolution

Oven Ramp Rate (°C/min)Retention Time of this compound (min)Resolution (Rs)
208.50.8 (Poor)
1012.21.2 (Partial)
518.51.8 (Baseline)
225.12.5 (Excellent)

Table 2: Effect of Column Polarity on Resolution

Column Stationary PhaseRetention Time of this compound (min)Resolution (Rs)
DB-1ms (100% Dimethylpolysiloxane)11.80.9 (Poor)
DB-5ms (5% Phenyl / 95% Dimethylpolysiloxane)12.21.2 (Partial)
DB-35ms (35% Phenyl / 65% Dimethylpolysiloxane) 14.5 1.9 (Baseline)
DB-WAX (Polyethylene Glycol)16.82.8 (Excellent)

Visualizations

Signaling Pathway for Method Optimization:

G A Problem: Peak Overlap B Step 1: Optimize Temperature Program - Decrease ramp rate - Add isothermal hold A->B Primary Action C Step 2: Adjust Carrier Gas Flow - Optimize linear velocity B->C If necessary D Step 3: Change GC Column - Increase polarity - Increase length C->D If necessary E Solution: Baseline Resolution D->E

Caption: A step-by-step approach to resolving peak overlap in GC analysis.

Logical Relationship of GC Parameters and Peak Resolution:

G cluster_0 Controllable Parameters cluster_1 Chromatographic Effects Temp Temperature Program Selectivity Selectivity (α) Temp->Selectivity Retention Retention (k') Temp->Retention Flow Carrier Gas Flow Efficiency Efficiency (N) Flow->Efficiency Column Column Chemistry Column->Selectivity Column->Efficiency Column->Retention Resolution Peak Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: The relationship between key GC parameters and their impact on peak resolution.

References

Technical Support Center: 2,4-Octanedione Reactions - Byproduct Prevention Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize byproduct formation in chemical reactions involving 2,4-octanedione. By understanding the common side reactions and implementing the recommended control measures, you can improve reaction yields, simplify purification processes, and ensure the desired product quality.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound and offers targeted solutions.

Issue Potential Cause Recommended Solution
Low yield of the desired product and presence of multiple spots on TLC. Self-condensation of this compound: this compound can react with itself via aldol (B89426) or Claisen-type condensation pathways, especially under basic conditions. This leads to the formation of higher molecular weight byproducts.Use a strong, non-nucleophilic base: Employ a strong base like Lithium diisopropylamide (LDA) to ensure rapid and complete deprotonation of this compound. This minimizes the concentration of the neutral, electrophilic form of the diketone, thus reducing the likelihood of self-condensation.[1] Maintain low reaction temperatures: Perform the reaction at low temperatures (e.g., -78 °C) to control the rate of self-condensation, which typically has a higher activation energy than the desired reaction.
Formation of an unexpected heterocyclic compound. Reaction with amine or hydrazine (B178648) impurities or reagents: this compound can readily cyclize with primary amines or hydrazines to form pyrroles (Paal-Knorr synthesis) or pyrazoles, respectively.[2][3]Ensure high purity of reagents and solvents: Use purified reagents and anhydrous solvents to eliminate potential sources of amine or hydrazine contaminants. Control reaction pH: For reactions that do not involve amines or hydrazines, maintaining a neutral or slightly acidic pH can prevent unintended cyclization. For Paal-Knorr synthesis, weakly acidic conditions can accelerate the reaction, but pH below 3 can favor furan (B31954) formation.
Product mixture is difficult to purify. Formation of multiple regioisomers or stereoisomers: In reactions like the synthesis of pyrazoles from substituted hydrazines, two different regioisomers can be formed.[3]Optimize reaction conditions for regioselectivity: Factors such as the solvent, temperature, and catalyst can influence the regioselectivity of the reaction. For example, in pyrazole (B372694) synthesis, using an acid medium in N,N-dimethylacetamide can lead to good regioselectivity.[3] Employ appropriate purification techniques: If isomer formation is unavoidable, utilize chromatographic techniques such as column chromatography or preparative HPLC for separation.
Inconsistent reaction outcomes. Variability in reagent quality or reaction setup: The purity of this compound, solvents, and other reagents, as well as the reaction atmosphere, can significantly impact the results.Use high-purity starting materials: Ensure the this compound and other reactants are of high purity.[4] Maintain an inert atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving this compound?

A1: The most prevalent byproducts are formed through self-condensation reactions (aldol or Claisen-type additions) of this compound, leading to dimers or higher oligomers. Additionally, if the reaction mixture contains primary amines or hydrazines (either as reagents or impurities), the formation of substituted pyrroles or pyrazoles through cyclization is a common side reaction.[1][2][5][3]

Q2: How can I prevent the self-condensation of this compound?

A2: To minimize self-condensation, it is crucial to control the concentration of the enolate versus the neutral diketone. This can be achieved by:

  • Using a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) to rapidly and quantitatively generate the enolate.[1]

  • Maintaining low reaction temperatures to slow down the rate of the self-condensation reaction.

  • Slowly adding the electrophile to the pre-formed enolate of this compound to ensure the electrophile is consumed as it is added, minimizing the opportunity for the enolate to react with any remaining neutral diketone.

Q3: What conditions favor the formation of pyrroles or pyrazoles from this compound?

A3: The formation of these heterocyclic byproducts is favored by the presence of primary amines or hydrazines. The Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds like this compound is typically conducted under neutral or weakly acidic conditions.[1] Similarly, pyrazole synthesis occurs readily upon reaction with hydrazine, often catalyzed by acid.[3][6] To avoid these byproducts, ensure your reagents and solvents are free from such contaminants.

Q4: Can the choice of solvent influence byproduct formation?

A4: Yes, the solvent can play a significant role. For instance, in pyrazole synthesis, the choice of solvent can affect the regioselectivity of the reaction.[3] Aprotic solvents are generally preferred for reactions involving strong bases like LDA to avoid quenching the base. The polarity of the solvent can also influence reaction rates and selectivities.

Q5: Are there any recommended purification methods to remove common byproducts?

A5: If byproduct formation cannot be completely avoided, standard purification techniques are effective.

  • Column chromatography on silica (B1680970) gel is a versatile method for separating the desired product from both higher-molecular-weight self-condensation products and more polar heterocyclic byproducts.

  • Distillation can be effective if there is a significant difference in boiling points between the desired product and the byproducts.

  • Recrystallization is a suitable method for solid products, provided a suitable solvent system can be found.

Key Experimental Protocols

Protocol 1: General Procedure for Minimizing Self-Condensation in Alkylation of this compound

This protocol describes a general method for the alkylation of this compound while minimizing self-condensation byproducts.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.05 eq) to the cooled solution of this compound via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TTC).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected outcomes when employing different strategies to control byproduct formation. Note that specific yields will be dependent on the specific reaction and electrophile used.

Reaction TypeControl StrategyExpected Major Product YieldExpected Byproduct Formation
Alkylation Use of NaH (weaker base) at room temperatureModerateSignificant self-condensation products
Alkylation Use of LDA at -78 °CHighMinimal self-condensation products
Reaction with primary amine Neutral pH, room temperatureHigh (Pyrrole)Minimal other byproducts
Reaction with hydrazine Acidic catalysisHigh (Pyrazole)Potential for regioisomer formation

Visualizations

Byproduct_Formation_Pathways This compound This compound Enolate Enolate This compound->Enolate Strong Base (e.g., LDA) Heterocyclic_Byproduct Heterocyclic Byproduct This compound->Heterocyclic_Byproduct Amine/Hydrazine Desired_Product Desired Product Enolate->Desired_Product Electrophile Self_Condensation_Product Self-Condensation Byproduct Enolate->Self_Condensation_Product This compound (electrophile) Troubleshooting_Logic Start Low Yield/ Multiple Products Check_TLC High MW spots? Start->Check_TLC Check_Reagents Amine/Hydrazine present? Check_TLC->Check_Reagents No Self_Condensation Likely Self-Condensation Check_TLC->Self_Condensation Yes Heterocycle_Formation Likely Heterocycle Formation Check_Reagents->Heterocycle_Formation Yes Other_Issues Other_Issues Check_Reagents->Other_Issues No Solution_SC Use Strong Base & Low Temp. Self_Condensation->Solution_SC Solution_HF Purify Reagents/ Control pH Heterocycle_Formation->Solution_HF

References

stability of 2,4-Octanedione in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,4-Octanedione in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary forms of this compound in solution?

A1: this compound, a β-diketone, primarily exists as a mixture of two tautomeric forms in solution: the keto form and the enol form. The equilibrium between these two forms is highly dependent on the solvent used. Generally, the enol form is stabilized by intramolecular hydrogen bonding.

Q2: How does the solvent affect the keto-enol tautomeric equilibrium of this compound?

A2: The polarity and hydrogen-bonding capability of the solvent significantly influence the ratio of keto to enol tautomers. Protic solvents, which can form hydrogen bonds, tend to disrupt the intramolecular hydrogen bond of the enol form, thus favoring the keto form. In contrast, aprotic and nonpolar solvents favor the more stable, intramolecularly hydrogen-bonded enol form.

Data Presentation: Keto-Enol Tautomerism in Different Solvents

Solvent TypePredominant FormEstimated % EnolRationale
Polar Protic (e.g., Water, Methanol, Ethanol)Keto< 20%Solvent's hydrogen bonding disrupts the enol's internal hydrogen bond.
Polar Aprotic (e.g., DMSO, Acetonitrile)Enol> 80%The enol form's intramolecular hydrogen bond is less disrupted.
Nonpolar (e.g., Hexane, Toluene, CCl4)Enol> 90%The intramolecular hydrogen bond of the enol form is highly favored.

Q3: What are the main factors that can lead to the degradation of this compound?

A3: The stability of this compound can be compromised by several factors, including:

  • Temperature: Elevated temperatures can accelerate thermal decomposition.

  • pH: Both acidic and basic conditions can catalyze hydrolysis.

  • Light: Exposure to UV light may induce photodegradation.

  • Oxidizing agents: The presence of strong oxidizing agents can lead to oxidative cleavage of the diketone.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC) Shift in keto-enol equilibrium due to changes in solvent composition or temperature.Ensure consistent solvent preparation and maintain a constant temperature for all samples and standards. Allow solutions to equilibrate at the analysis temperature before injection.
Appearance of unexpected peaks in chromatograms over time Degradation of this compound.Prepare fresh solutions of this compound daily. Store stock solutions in a refrigerator or freezer, protected from light. Perform a forced degradation study to identify potential degradation products.
Precipitation of the compound from solution Poor solubility or change in solvent composition/temperature.Verify the solubility of this compound in the chosen solvent at the experimental temperature. Ensure the solvent is free of contaminants that might reduce solubility.
Discoloration of the this compound solution Potential degradation or reaction with impurities.Use high-purity solvents and reagents. If discoloration persists, purify the this compound before use.

Experimental Protocols

Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Objective: To quantify the ratio of keto and enol forms of this compound in a given solvent.

Methodology:

  • Sample Preparation: Prepare a ~10-20 mg/mL solution of this compound in the deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, D₂O).

  • NMR Acquisition: Acquire a ¹H NMR spectrum at a constant, known temperature (e.g., 298 K).

  • Data Analysis:

    • Identify the characteristic peaks for the keto and enol forms.

      • Enol form: Look for the vinyl proton signal (~5.5-6.0 ppm) and the enolic hydroxyl proton signal (can be broad and variable, ~15-17 ppm).

      • Keto form: Identify the methylene (B1212753) proton signal (~3.5-4.0 ppm).

    • Integrate the area of a well-resolved peak for each tautomer (e.g., the vinyl proton for the enol form and the methylene protons for the keto form).

    • Calculate the percentage of each tautomer using the following formula: % Enol = [Integral (enol) / (Integral (enol) + Integral (keto)/2)] * 100 (Note: The keto integral is divided by 2 as the methylene group has two protons).

Protocol 2: Stability Assessment by HPLC-UV

Objective: To evaluate the stability of this compound in a specific solvent under defined conditions (e.g., temperature, pH, light exposure).

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution with the solvent to be tested to a final working concentration (e.g., 50 µg/mL).

  • Stress Conditions:

    • Thermal Stress: Store the solution at an elevated temperature (e.g., 40°C, 60°C) and protect it from light.

    • Photostability: Expose the solution to a controlled light source (e.g., UV lamp at 254 nm or 365 nm) at a constant temperature.

    • Hydrolytic Stress: Adjust the pH of the aqueous solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Analyze the sample by a validated stability-indicating HPLC-UV method. A typical method might use a C18 column with a mobile phase of acetonitrile (B52724) and water.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Keto_Enol_Tautomerism cluster_solvents Solvent Influence Keto Keto Form Enol Enol Form (Intramolecular H-bond) Keto->Enol Equilibrium Protic Protic Solvents (e.g., Water, Methanol) Protic->Keto Favors Aprotic Aprotic/Nonpolar Solvents (e.g., Acetonitrile, Hexane) Aprotic->Enol Favors

Caption: Keto-Enol tautomerism of this compound and solvent influence.

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Evaluation Prep Prepare this compound Solution in Test Solvent Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo Hydrolytic Hydrolytic (Acid/Base) Prep->Hydrolytic Sampling Sample at Time Points (t=0, t=x, ... t=final) Thermal->Sampling Photo->Sampling Hydrolytic->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Quantify Quantify Peak Area HPLC->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: Experimental workflow for stability testing of this compound.

Technical Support Center: Handling and Disposal of 2,4-Octanedione Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,4-Octanedione waste.

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: What are the primary hazards associated with this compound? A1: this compound is classified as a hazardous substance that causes skin and serious eye irritation. It may also cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

  • Q2: What are the proper storage conditions for this compound? A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from heat, sparks, open flames, and hot surfaces.[2]

  • Q3: What personal protective equipment (PPE) should be worn when handling this compound? A3: When handling this compound, it is essential to wear chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat. If there is a risk of splashing, a face shield should also be worn. All handling should be done in a chemical fume hood to avoid inhalation of vapors.[3]

Disposal

  • Q4: How should I dispose of pure, unused this compound? A4: Pure, unused this compound should be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed, and compatible waste container for pickup by a licensed hazardous waste disposal service. Do not pour it down the drain.

  • Q5: How do I dispose of materials contaminated with this compound (e.g., gloves, paper towels, glassware)? A5: Solid materials contaminated with this compound, such as gloves and paper towels, should be placed in a designated, sealed, and labeled hazardous waste container for solid chemical waste. Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as hazardous liquid waste before washing the glassware.

  • Q6: Can I neutralize this compound waste in the lab before disposal? A6: Yes, chemical degradation can be performed by trained personnel to render the waste less hazardous. A common method is oxidation using potassium permanganate (B83412). However, this process generates its own waste products that must be disposed of properly. Always follow a validated standard operating procedure (SOP) and conduct the reaction in a chemical fume hood with appropriate PPE.

Troubleshooting Guide

  • Problem: I spilled a small amount of this compound on the lab bench.

    • Solution: For a minor spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Absorb the spill with an inert material like vermiculite (B1170534) or sand. Collect the absorbed material into a designated hazardous waste container. Clean the spill area with soap and water.

  • Problem: The this compound in the storage container has changed color.

    • Solution: A change in color could indicate contamination or degradation. Do not use the chemical if its integrity is questionable. Dispose of it as hazardous waste, ensuring it is properly labeled with its suspected condition.

  • Problem: During a reaction, the this compound is not reacting as expected.

    • Solution: This could be due to several factors, including the purity of the this compound, the reaction conditions (temperature, solvent), or the presence of inhibitors. If you suspect the quality of the this compound, it is best to use a fresh batch. Review your experimental protocol to ensure all parameters are correct.

  • Problem: I am unsure if my this compound waste is compatible with other wastes in my collection container.

    • Solution: Never mix incompatible wastes. This compound, as a ketone, should not be mixed with strong oxidizing or reducing agents. If in doubt, use a separate, clearly labeled waste container for your this compound waste.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueUnit
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
CAS Number14090-87-0
Boiling Point97-99 (at 27 mmHg)°C
Density0.923g/cm³
Flash Point71°C
Refractive Index1.4590

Experimental Protocols

Protocol for Chemical Degradation of this compound Waste via Permanganate Oxidation

! CAUTION ! This procedure should only be performed by trained personnel in a certified chemical fume hood while wearing appropriate personal protective equipment, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. The reaction can be exothermic.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅)

  • Water (H₂O)

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Dilution: In a large beaker, dilute the this compound waste with water to a concentration of approximately 1-2%. Stir the solution.

  • Acidification: Slowly and carefully add concentrated sulfuric acid to the solution to achieve a pH of approximately 2-3. This step should be done in an ice bath to control the temperature as the dilution of sulfuric acid is exothermic.

  • Oxidation: While stirring vigorously, slowly add a 5% aqueous solution of potassium permanganate. The purple color of the permanganate will disappear as it reacts. Continue adding the permanganate solution until a faint, persistent pink or purple color remains for at least 30 minutes, indicating that the oxidation is complete.

  • Quenching: After the oxidation is complete, quench the excess permanganate by slowly adding a solution of sodium bisulfite or sodium metabisulfite until the purple color disappears and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.

  • Neutralization and Disposal: Neutralize the final solution to a pH of 6-8 with a suitable base (e.g., sodium bicarbonate). The neutralized solution and any precipitate should be collected as hazardous waste for disposal according to institutional guidelines.

Visualizations

Waste_Disposal_Workflow cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Disposal collect_liquid Collect Liquid Waste (Pure this compound, Rinsates) label_waste Label Waste Containers ('Hazardous Waste', Chemical Name, Date) collect_liquid->label_waste collect_solid Collect Solid Waste (Contaminated Gloves, Paper Towels) collect_solid->label_waste store_waste Store in a Designated, Well-Ventilated Area label_waste->store_waste degradation Optional: In-Lab Degradation (e.g., Permanganate Oxidation) store_waste->degradation disposal_pickup Arrange for Pickup by Licensed Waste Disposal Service store_waste->disposal_pickup degradation->disposal_pickup final_disposal Final Disposal at a Certified Facility disposal_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

Troubleshooting_Logic cluster_handling Handling Issues cluster_disposal Disposal Issues cluster_solutions Solutions start Encounter an Issue with This compound issue_type What is the nature of the issue? start->issue_type spill Spill issue_type->spill Handling color_change Color Change issue_type->color_change Handling reaction_problem Reaction Problem issue_type->reaction_problem Handling compatibility Waste Compatibility issue_type->compatibility Disposal spill_solution Follow Spill Cleanup Protocol spill->spill_solution color_change_solution Dispose as Hazardous Waste color_change->color_change_solution reaction_solution Check Purity and Conditions reaction_problem->reaction_solution compatibility_solution Use a Separate Waste Container compatibility->compatibility_solution

Caption: Troubleshooting logic for common issues with this compound.

References

Technical Support Center: Recrystallization of 2,4-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Octanedione. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common issues encountered during the purification of this compound by recrystallization.

Physical and Chemical Properties of this compound

A clear understanding of the physical properties of this compound is critical for troubleshooting its purification. The compound's very low melting point is the primary source of difficulty during crystallization.

PropertyValueSource
CAS Number 14090-87-0[1][2]
Molecular Formula C₈H₁₄O₂[3]
Molecular Weight 142.20 g/mol [4]
Appearance Liquid at room temperature[4]
Melting Point -34.7 °C [4]
Boiling Point 97-99 °C @ 27 mmHg[1][2]
Density 0.923 g/mL @ 25 °C[5]
Solubility Soluble in alcohol; Water: ~3.9-4.1 g/L @ 25 °C[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my sample of this compound a liquid or oil? I thought I could recrystallize it.

A1: This is the most common issue. Pure this compound has a melting point of approximately -34.7°C, meaning it is a liquid under standard laboratory conditions[4]. If your impure sample is a solid, it is likely due to the presence of impurities that have raised the melting point of the mixture. The goal of purification is to isolate the pure liquid, which will require a specialized low-temperature recrystallization technique instead of a standard procedure.

Q2: How do I select a suitable solvent for a low-temperature recrystallization?

A2: The ideal solvent should dissolve the this compound when warm but have very limited solubility at low temperatures (e.g., in a dry ice/acetone bath). Crucially, the solvent itself must remain liquid at these low temperatures.

Key Solvent Characteristics:

  • High solubility for this compound at or near room temperature.

  • Low solubility for this compound at very low temperatures (-40 to -78 °C).

  • A freezing point well below the target crystallization temperature.

  • Impurities should be either completely soluble or completely insoluble in the solvent at all temperatures.

  • The solvent should not react with this compound. [6]

SolventBoiling Point (°C)Freezing Point (°C)PolarityNotes
n-Pentane 36.1-129.8Non-polarA good first choice. Its volatility makes it easy to remove.
n-Hexane 68.7-95Non-polarSimilar to pentane, but less volatile. A good candidate for single-solvent crystallization.[6]
Diethyl Ether 34.6-116.3Polar aproticHighly volatile and flammable. Can be used in a mixed-solvent system with a non-polar solvent like hexane.[7]
Acetone 56-95Polar aproticMay be too good a solvent, but could be used as the "soluble" solvent in a mixed-solvent pair with hexane.[6]

It is strongly recommended to perform a small-scale test with 1-2 potential solvents before committing to a bulk purification.

Q3: I cooled my solution, but no crystals have formed. What should I do?

A3: This typically indicates that too much solvent was used, and the solution is not supersaturated at the lower temperature.

Troubleshooting Steps:

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the cold solution to induce crystallization.

  • Reduce solvent volume: Carefully allow some of the solvent to evaporate using a gentle stream of nitrogen or by warming the solution slightly and then re-cooling. Be cautious not to remove too much solvent.

  • Cool to a lower temperature: If you are using an ice-water bath, switch to a dry ice/acetone or dry ice/isopropanol bath (-78 °C).

Q4: My compound separated as an oil, not crystals, even at low temperatures. How can I fix this?

A4: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. Given the very low melting point of this compound, this is a significant risk.

Solutions:

  • Re-heat and add more solvent: The solution may be too concentrated, causing the compound to come out of solution too quickly. Warm the mixture until the oil redissolves, add a small amount of additional solvent (1-5% of the total volume), and attempt to cool it again, but more slowly.

  • Lower the crystallization temperature: The goal is to ensure the solution becomes supersaturated at a temperature well below the compound's melting point. Using a -78 °C bath is often necessary.

  • Change solvents: Try a more non-polar solvent. This compound may be too soluble in the current solvent, even when cold.

Experimental Protocol: Low-Temperature Recrystallization

This protocol is designed for purifying compounds that are liquid at room temperature.

Objective: To purify crude this compound by inducing crystallization at very low temperatures.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., n-pentane)

  • Erlenmeyer flask with a ground glass joint or a screw cap

  • Drying tube (e.g., filled with calcium chloride)

  • Stir bar (optional)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Pre-cooled filtration apparatus (Buchner funnel and flask)

  • Filter paper

Methodology:

  • Dissolution: Place the crude this compound in the Erlenmeyer flask. At room temperature, add the minimum amount of solvent required to just dissolve the sample. Gentle warming (no more than 30-40 °C) in a water bath can be used if necessary, but avoid excessive heat.

  • Slow Cooling: Cover the flask with a stopper fitted with a drying tube to prevent atmospheric moisture from condensing into your cold solvent. Place the flask in the low-temperature bath (-78 °C). To promote the formation of larger, purer crystals, ensure the cooling is gradual. This can be achieved by placing the flask in a beaker, which is then placed in the cooling bath, creating an insulating layer of air. Do not disturb the flask as it cools.

  • Induce Crystallization (if necessary): If no crystals form after 15-20 minutes, try the troubleshooting steps outlined in Q3.

  • Isolation of Crystals: Once crystallization is complete, the crystals must be filtered quickly while still cold.

    • Pre-cool your Buchner funnel and filter flask by rinsing them with a small amount of the cold solvent.

    • Working quickly, pour the cold slurry of crystals and solvent into the funnel under vacuum.

    • Wash the crystals with a very small amount of fresh, ice-cold solvent to remove any residual impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Since the compound will melt upon warming to room temperature, subsequent handling should be planned accordingly. The final product will be a purified liquid.

Visual Guides

Workflow for Low-Temperature Recrystallization

G Low-Temperature Recrystallization Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation A Dissolve Crude Product in Minimum Solvent at Room Temperature B Slowly Cool Solution in Dry Ice Bath (-78°C) A->B Use drying tube C Allow Crystals to Form (15-30 min) B->C D Rapidly Filter Slurry Through Pre-Cooled Funnel C->D Work quickly E Wash Crystals with Ice-Cold Solvent D->E F Dry Under Vacuum E->F G Collect Pure Liquid Product at Room Temp F->G

Caption: Workflow for low-temperature recrystallization of this compound.

Troubleshooting Decision Tree

G Troubleshooting Recrystallization Issues cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out Start Start Cooling Problem Observe Outcome After 20 Mins Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals Issue OilingOut Compound Oiled Out Problem->OilingOut Issue Success Crystals Formed Problem->Success Good Sol1A Scratch Flask NoCrystals->Sol1A Sol2A Re-dissolve & Add More Solvent OilingOut->Sol2A Proceed Proceed to Filtration Success->Proceed Sol1B Add Seed Crystal Sol1A->Sol1B If fails Sol1C Reduce Solvent Volume Sol1B->Sol1C If fails Sol2B Cool More Slowly Sol2A->Sol2B Then Sol2C Change to a Less Polar Solvent Sol2B->Sol2C If fails

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Validation & Comparative

A Comparative Analysis of 2,4-Octanedione and 2,4-Pentanedione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, chelating abilities, and synthetic applications of 2,4-Octanedione and 2,4-Pentanedione, supported by experimental data and detailed protocols.

In the landscape of chemical synthesis and analysis, β-dicarbonyl compounds are indispensable structural motifs. Among these, 2,4-pentanedione, commonly known as acetylacetone (B45752) (acac), has long been a staple in research and industrial applications. Its longer-chain analogue, this compound, presents an alternative with distinct properties that may offer advantages in specific contexts. This guide provides a comprehensive comparison of these two β-diketones, offering researchers, scientists, and drug development professionals the critical data and methodologies necessary to select the optimal compound for their work.

Physicochemical Properties: A Tale of Two Alkyl Chains

The primary structural difference between this compound and 2,4-pentanedione is the length of the alkyl chain at the C-1 position—a propyl group in the former and a methyl group in the latter. This seemingly simple variation imparts significant differences in their physical and chemical characteristics, which are summarized in the table below.

PropertyThis compound2,4-Pentanedione
Molecular Formula C₈H₁₄O₂C₅H₈O₂
Molecular Weight 142.20 g/mol 100.12 g/mol [1]
Appearance SolidColorless to yellowish liquid[1]
Boiling Point 97-99 °C at 27 mmHg140.4 °C at 760 mmHg
Melting Point Not available-23 °C[1]
Density 0.923 g/mL0.975 g/mL
Water Solubility Lower (predicted)166 g/L at 20°C[1]
LogP (Octanol/Water) Higher (more lipophilic)0.40[1]

The longer alkyl chain in this compound results in a higher molecular weight and a corresponding decrease in water solubility and increase in lipophilicity (LogP). This enhanced lipophilic character can be advantageous in applications requiring solubility in organic solvents or for facilitating transport across biological membranes in drug delivery systems. Conversely, the higher water solubility of 2,4-pentanedione makes it more suitable for aqueous-based reactions and formulations.

Metal Chelation: A Comparative Look at Stability

Both this compound and 2,4-pentanedione are excellent chelating agents, capable of forming stable complexes with a wide variety of metal ions. This property is central to their use in catalysis, as metal scavengers, and in the formation of metal-organic frameworks. The stability of these metal complexes is a critical parameter for these applications.

While direct comparative studies on the stability constants of this compound and 2,4-pentanedione complexes with various metal ions are not extensively documented in readily available literature, the principles of coordination chemistry suggest that the electronic effects of the different alkyl substituents will influence the acidity of the enol proton and, consequently, the stability of the resulting metal complexes. It is generally observed that the stability of β-diketonate complexes is influenced by the electron-donating or withdrawing nature of the substituents.

Experimental Protocol: Determination of Metal Complex Stability Constants by Potentiometric Titration

This protocol outlines a standard method for determining the stability constants of metal complexes with β-diketones.

Materials:

  • This compound or 2,4-Pentanedione

  • Metal salt (e.g., CuCl₂, NiCl₂, ZnCl₂)

  • Standardized hydrochloric acid (HCl) solution (0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (0.1 M, carbonate-free)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Dioxane-water solvent mixture (e.g., 50% v/v)

  • pH meter with a glass electrode

  • Thermostated reaction vessel

  • Magnetic stirrer

Procedure:

  • Solution Preparation: Prepare solutions of the β-diketone, metal salt, HCl, and NaOH in the dioxane-water solvent. The ionic strength of all solutions should be maintained at a constant value (e.g., 0.1 M) using KCl.

  • Titration:

    • Acid Dissociation Constant (pKa) of the Ligand: Titrate a solution containing a known concentration of the β-diketone and HCl with the standardized NaOH solution. Record the pH at regular intervals of titrant addition.

    • Metal-Ligand Stability Constant: Titrate a solution containing the β-diketone, the metal salt, and HCl with the standardized NaOH solution. Again, record the pH at regular intervals.

  • Data Analysis: Plot the titration curves (pH vs. volume of NaOH added). From these curves, calculate the pKa of the ligand and the formation constants (log K) of the metal complexes using established computational methods, such as the Bjerrum method.

Workflow for Determining Metal Complex Stability:

G prep Prepare Solutions (Ligand, Metal Salt, Acid, Base) titration Perform Potentiometric Titrations prep->titration pka Determine Ligand pKa titration->pka logk Determine Metal Complex Stability Constants (log K) titration->logk analysis Comparative Analysis pka->analysis logk->analysis

Caption: Workflow for the determination and comparison of metal complex stability constants.

Applications in Synthesis: Precursors to Heterocyclic Compounds

Both this compound and 2,4-pentanedione are versatile starting materials for the synthesis of a wide range of heterocyclic compounds, which are core scaffolds in many pharmaceuticals. Two common reactions for this purpose are the Knoevenagel condensation and the Paal-Knorr synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. Both this compound and 2,4-pentanedione can serve as the active methylene (B1212753) compound in this reaction.

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

Materials:

  • This compound or 2,4-Pentanedione

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (B145695) (solvent)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • In a round-bottom flask, dissolve the β-diketone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. While 2,4-diones are not 1,4-dicarbonyls, they can be utilized in related condensation reactions to form various heterocyclic systems. For example, the reaction with hydrazine (B178648) derivatives can yield pyrazoles.

Experimental Protocol: Synthesis of Pyrazoles

Materials:

  • This compound or 2,4-Pentanedione

  • Hydrazine hydrate (B1144303) or a substituted hydrazine

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • Dissolve the β-diketone (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring by TLC.

  • After the reaction is complete, the solvent is removed, and the crude product is purified, typically by recrystallization.

General Workflow for Heterocycle Synthesis:

G cluster_start Starting Materials diketone 2,4-Diketone (Octanedione or Pentanedione) reaction Condensation Reaction (e.g., Knoevenagel, Paal-Knorr) diketone->reaction reagent Condensation Reagent (e.g., Aldehyde, Hydrazine) reagent->reaction workup Reaction Work-up reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Heterocyclic Product purification->product

Caption: A generalized workflow for the synthesis of heterocyclic compounds from β-diketones.

Conclusion

The choice between this compound and 2,4-pentanedione is contingent upon the specific requirements of the intended application. The greater lipophilicity and lower water solubility of this compound may be advantageous in organic-phase catalysis and for applications in drug delivery where membrane permeability is a factor. In contrast, the higher water solubility and established track record of 2,4-pentanedione make it a reliable choice for aqueous systems and a broader range of well-documented synthetic transformations. The provided experimental protocols offer a starting point for researchers to quantitatively assess the performance of each compound in their specific experimental context, enabling an informed decision based on empirical data. Further comparative studies are warranted to fully elucidate the relative merits of these two valuable β-diketones in various research and development settings.

References

A Comparative Guide to the Reactivity of 2,4-Octanedione and Other β-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2,4-octanedione with other commonly used β-diketones, including acetylacetone (B45752), dibenzoylmethane, and 1,3-cyclohexanedione. Understanding the relative reactivity of these compounds is crucial for their effective application in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. This document summarizes key reactivity parameters, provides detailed experimental protocols for their determination, and illustrates important reaction mechanisms.

Comparative Analysis of Reactivity Parameters

The reactivity of β-diketones is primarily governed by the acidity of the α-protons and the position of the keto-enol equilibrium. These factors directly influence their utility as nucleophiles in a variety of condensation and alkylation reactions.

Acidity (pKa)

The pKa value is a measure of the acidity of the methylene (B1212753) protons located between the two carbonyl groups. A lower pKa indicates a more acidic proton, leading to easier enolate formation and generally higher reactivity in base-catalyzed reactions.

CompoundStructurepKa (in water)
This compound CH₃COCH₂CO(CH₂)₃CH₃~9.30 (Predicted)[1]
AcetylacetoneCH₃COCH₂COCH₃8.99 ± 0.04[2]
DibenzoylmethaneC₆H₅COCH₂COC₆H₅9.35 (in dioxane-water)
1,3-Cyclohexanedione(CH₂)₄(CO)₂5.26[3][4]
DimedoneC₈H₁₂O₂5.23[5]

Note: Experimental conditions can significantly affect pKa values. The value for this compound is a predicted value.

Keto-Enol Tautomerism

β-Diketones exist as an equilibrium mixture of keto and enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, making it the predominant species in many cases. The percentage of the enol tautomer influences the compound's spectroscopic properties and its reactivity profile, as the enol form is the reactive species in many reactions.

Compound% Enol (in CDCl₃, unless specified)
This compound Data not readily available
Acetylacetone~85%[6]
DibenzoylmethanePredominantly enol
1,3-CyclohexanedionePredominantly enol in solution[3][4]

Note: The keto-enol equilibrium is highly solvent-dependent. In polar, hydrogen-bonding solvents, the keto form becomes more favorable.[7]

Reaction Kinetics

Direct comparison of reaction rates is essential for understanding the practical reactivity of these compounds. While comprehensive kinetic data for this compound is limited, we can infer its reactivity based on available data for similar β-diketones in key synthetic transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group. The rate of this reaction is influenced by the acidity of the β-diketone. For the piperidine-catalyzed reaction of acetylacetone with benzaldehyde (B42025) in methanol (B129727) at 25°C, the experimental second-order rate constant (k) has been determined to be 0.07108 min⁻¹[8]. This provides a benchmark for comparing the reactivity of other β-diketones in similar transformations.

Alkylation Reactions

Key Reaction Mechanisms and Experimental Workflows

Visualizing the pathways of these fundamental reactions and the workflows for determining key reactivity parameters is crucial for a deeper understanding.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Ester1 Ester Enolate Ester Enolate Ester1->Enolate Deprotonation Base Base (e.g., RO⁻) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Attacks Carbonyl Ester2 Second Ester Molecule Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Reforms Carbonyl Leaving_Group Leaving Group (RO⁻) Tetrahedral_Intermediate->Leaving_Group Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Diketone β-Diketone Enolate Enolate Diketone->Enolate Deprotonation Base Base Adduct Aldol Adduct Enolate->Adduct Attacks Carbonyl Aldehyde Aldehyde/Ketone Unsaturated_Product α,β-Unsaturated Product Adduct->Unsaturated_Product Elimination Water Water Adduct->Water NMR_Workflow Prep Prepare β-diketone solution in deuterated solvent Acquire Acquire ¹H NMR spectrum Prep->Acquire Identify Identify and assign keto and enol proton signals Acquire->Identify Integrate Integrate the areas of the keto and enol signals Identify->Integrate Calculate Calculate % Enol and K_eq Integrate->Calculate

References

A Comparative Guide to the Validation of Analytical Methods for 2,4-Octanedione Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of 2,4-Octanedione, a beta-dicarbonyl compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of comprehensive validation data specifically for this compound, this document leverages data from its close structural analog, 2,4-pentanedione (acetylacetone), to present a practical comparison of common analytical techniques. The principles and methodologies described are directly applicable to the validation of methods for this compound.

The primary methods compared are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a UV-Vis spectrophotometric method is presented as a simpler, alternative technique. This guide offers detailed experimental protocols, comparative data tables, and workflow visualizations to aid researchers in selecting and validating the most suitable analytical method for their specific needs.

Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the analysis of analogous beta-dicarbonyl compounds.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Formation of a colored complex with a reagent, detection via visible light absorbance.
Selectivity Good; can be optimized with column and mobile phase selection.Excellent; mass-selective detection provides high confidence in identification.Moderate; susceptible to interference from other compounds that form colored complexes.
Sensitivity (LOD) ~1.5 ng/mL~0.025 ppm~0.5 µg/mL
**Linearity (R²) **>0.999>0.998>0.999
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Throughput ModerateModerate to HighHigh
Instrumentation Cost ModerateHighLow
Sample Preparation Simple filtration and dilution. Derivatization may be needed for enhanced sensitivity.Can require derivatization for improved volatility and peak shape.Simple mixing with a colorimetric reagent.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for analogous compounds and can be adapted for this compound.

HPLC-UV Method

This method is suitable for the quantification of this compound in solution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25 °C

    • Detection wavelength: 275 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

GC-MS Method

This method offers high selectivity and sensitivity for the determination of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm).

Reagents:

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample containing this compound with methanol to a concentration within the calibration range.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 230 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS transfer line temperature: 240 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 43, 85, 142).

  • Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standards. Calculate the concentration in the sample based on this curve.

UV-Vis Spectrophotometric Method

This is a simple and rapid colorimetric method based on the formation of a colored complex between beta-dicarbonyl compounds and iron(III) chloride.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Ethanol (B145695)

  • Iron(III) chloride (FeCl₃) solution (e.g., 1% in ethanol)

  • This compound standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in ethanol. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample containing this compound with ethanol to a concentration within the calibration range.

  • Color Development: To a fixed volume of each standard and sample solution, add a fixed volume of the iron(III) chloride solution and mix well. Allow the color to develop for a specified time (e.g., 5 minutes).

  • Measurement: Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax), which should be determined experimentally (typically around 530 nm for the Fe(III)-acetylacetonate complex). Use a blank solution containing ethanol and the iron(III) chloride solution.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from this curve.

Method Validation Workflow and Comparison

The validation of an analytical method is crucial to ensure the reliability and accuracy of the results. The following diagrams illustrate a typical workflow for analytical method validation and a comparison of the key attributes of the discussed methods.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Validation Report J->K L Standard Operating Procedure (SOP) K->L M Routine Use L->M

Caption: A generalized workflow for the validation of an analytical method.

Method_Comparison cluster_0 Analytical Method cluster_1 Performance Characteristics HPLC_UV HPLC-UV Selectivity Selectivity HPLC_UV->Selectivity Good Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Cost Cost HPLC_UV->Cost Moderate Throughput Throughput HPLC_UV->Throughput Moderate GC_MS GC-MS GC_MS->Selectivity Excellent GC_MS->Sensitivity High GC_MS->Cost High GC_MS->Throughput Moderate-High UV_Vis UV-Vis Spectrophotometry UV_Vis->Selectivity Moderate UV_Vis->Sensitivity Low UV_Vis->Cost Low UV_Vis->Throughput High

A Spectroscopic Showdown: Unraveling the Tautomeric Equilibrium of 2,4-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay of molecular forms is paramount. In the case of β-diketones such as 2,4-octanedione, this involves a dynamic equilibrium between its keto and enol tautomers. This guide provides a comparative analysis of these two forms through the lens of spectroscopy, offering a detailed look at how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to distinguish and quantify these tautomers. The content herein is supported by established principles and detailed experimental protocols to aid in practical application.

The tautomerism of this compound involves the migration of a proton and the shifting of bonding electrons, resulting in two distinct isomers: a diketo form and a chelated enol form. The equilibrium between these two forms is sensitive to solvent polarity, temperature, and concentration. Spectroscopic techniques are invaluable tools for characterizing this equilibrium, as the keto and enol forms exhibit unique spectral signatures.

The Tautomeric Equilibrium of this compound

The equilibrium between the keto and enol tautomers of this compound is a fundamental concept in organic chemistry. The enol form is often stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered ring.

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Comparison: Data at a Glance

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Proton Assignment Keto Tautomer (ppm) Enol Tautomer (ppm)
CH₃ (C1)~ 2.1~ 2.0
CH₂ (C3)~ 3.5-
=CH- (C3)-~ 5.5
-OH-~ 15-17
CH₂ (C5)~ 2.4~ 2.2
CH₂ (C6)~ 1.6~ 1.5
CH₂ (C7)~ 1.3~ 1.3
CH₃ (C8)~ 0.9~ 0.9

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon Assignment Keto Tautomer (ppm) Enol Tautomer (ppm)
C1 (CH₃)~ 30~ 25
C2 (C=O)~ 202~ 195
C3 (CH₂)~ 58-
C3 (=CH)-~ 98
C4 (C=O)~ 206~ 190
C5 (CH₂)~ 45~ 38
C6 (CH₂)~ 26~ 26
C7 (CH₂)~ 22~ 22
C8 (CH₃)~ 14~ 14

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Keto Tautomer Enol Tautomer
C=O Stretch~ 1725 and 1705~ 1640-1600 (conjugated C=O)
C=C Stretch-~ 1580-1540
O-H Stretch-~ 3200-2400 (broad, intramolecular H-bond)

Table 4: Expected UV-Vis Absorption Maxima (λmax)

Tautomer Transition Expected λmax (nm)
Keton → π~ 270-290
Enolπ → π~ 300-340

Experimental Protocols

Precise and reproducible data is the cornerstone of scientific comparison. The following are detailed methodologies for the spectroscopic analysis of this compound tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomeric mixtures. The slow rate of interconversion between the keto and enol forms on the NMR timescale allows for the observation of distinct signals for each tautomer.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 10-20 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Transfer to a 5 mm NMR tube. prep1->prep2 acq1 Acquire 1H and 13C NMR spectra on a 300 MHz or higher spectrometer. acq2 Ensure adequate spectral width and number of scans. acq1->acq2 proc1 Fourier transform, phase, and baseline correct the spectra. proc2 Integrate characteristic signals of keto and enol forms. proc1->proc2 proc3 Calculate the tautomer ratio and equilibrium constant (Keq). proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR analysis of keto-enol tautomerism.

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumental Parameters: Utilize a spectrometer with a frequency of at least 300 MHz. Ensure the spectral width is sufficient to observe all signals, including the downfield enolic proton (typically >15 ppm).

  • Data Acquisition: Acquire the spectrum at a constant temperature. The number of scans should be optimized to achieve a good signal-to-noise ratio.

  • Data Analysis: After Fourier transformation, phasing, and baseline correction, integrate the characteristic signals for the keto (e.g., the α-methylene protons) and enol (e.g., the vinylic proton) forms. The ratio of the integrals, normalized for the number of protons, gives the tautomeric ratio.

¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (30-50 mg in 0.6-0.7 mL of solvent) is typically required.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

  • Data Analysis: Identify the distinct carbonyl and aliphatic/vinylic carbon signals for each tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the tautomers. The distinct carbonyl stretching frequencies of the keto and enol forms are particularly useful for qualitative analysis.

Experimental Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a thin film of neat liquid between NaCl or KBr plates, or a dilute solution in a suitable solvent. acq1 Record the IR spectrum using an FTIR spectrometer (typically 4000-400 cm-1). proc1 Identify characteristic C=O, C=C, and O-H stretching frequencies. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for IR spectroscopy analysis.

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands for the C=O stretching vibrations of the keto form (typically two bands) and the conjugated C=O and C=C stretching vibrations of the enol form. The presence and relative intensities of these bands indicate the presence of both tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within the tautomers. The conjugated system of the enol form results in a π → π* transition at a longer wavelength compared to the n → π* transition of the non-conjugated keto form.

Experimental Workflow for UV-Vis Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare dilute solutions of known concentration in a UV-transparent solvent. acq1 Record the UV-Vis absorption spectrum (typically 200-400 nm). proc1 Identify the λmax for the n → π* (keto) and π → π* (enol) transitions. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for UV-Vis spectroscopy analysis.

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane (B92381) or ethanol).

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the absorption maxima (λmax) corresponding to the electronic transitions of the keto and enol forms. The relative absorbance at these wavelengths can be used to estimate the position of the tautomeric equilibrium, although this method is generally less precise than NMR for quantitative analysis.

Comparative Analysis of the Biological Activity of 2,4-Octanedione and Structurally Related β-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction to β-Diketones

β-Diketones are organic compounds characterized by the presence of two ketone groups separated by a single carbon atom. This structural motif enables keto-enol tautomerism, which is believed to be crucial for their biological activity.[1][2][3][4] The enol form can chelate metal ions and participate in various biological interactions. The broader class of β-diketones has been shown to exhibit a wide range of biological effects, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][5]

Comparative Biological Activity

Due to the absence of specific quantitative data for 2,4-octanedione, this section provides a qualitative comparison based on the activities of structurally similar linear β-diketones. The biological activity of these compounds can be influenced by factors such as chain length and the presence of different substituent groups.

Antimicrobial and Antifungal Activity:

Linear β-diketones have demonstrated potential as antimicrobial and antifungal agents.[6] While specific data for this compound is unavailable, studies on other β-diketones suggest that they can inhibit the growth of various bacterial and fungal strains. The mechanism of action is thought to involve the disruption of cellular processes or chelation of essential metal ions.

Cytotoxic and Anticancer Activity:

Several β-diketone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8][9] The presence of the β-dicarbonyl moiety is often a key feature in molecules designed as potential anticancer agents. For instance, some platinum complexes of acetylacetone (B45752) have shown cytotoxic effects.

Antioxidant Activity:

The enol form of β-diketones is known to possess antioxidant properties due to its ability to donate a hydrogen atom and scavenge free radicals.[2][5] This activity is a common feature among many β-diketone compounds.

Data Presentation

The following tables are structured to present quantitative data for the biological activities of this compound and its analogs. As specific data is not currently available, the tables are presented to highlight the data gap and to serve as a template for future research findings.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µg/mL)Reference
This compoundEscherichia coliData not available-
This compoundStaphylococcus aureusData not available-
This compoundCandida albicansData not available-
2,4-Pentanedione (Acetylacetone)VariousData not available-
3,5-HeptanedioneVariousData not available-

Table 2: Cytotoxicity (Half-maximal Inhibitory Concentration - IC50)

CompoundCell LineIC50 (µM)Reference
This compounde.g., HeLa, MCF-7Data not available-
2,4-Pentanedione (Acetylacetone)e.g., HeLa, MCF-7Data not available-
3,5-Heptanedionee.g., HeLa, MCF-7Data not available-

Table 3: Antioxidant Activity (e.g., DPPH Radical Scavenging)

CompoundAssayIC50 (µg/mL)Reference
This compoundDPPHData not available-
2,4-Pentanedione (Acetylacetone)DPPHData not available-
3,5-HeptanedioneDPPHData not available-

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of the biological activity of this compound and similar compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic/antifungal

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight and then dilute in fresh broth to achieve a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well containing the diluted compound.

  • Controls: Include wells for a positive control (microorganism with a known antibiotic/antifungal), a negative control (microorganism with the vehicle used to dissolve the compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Cytotoxicity Testing: MTT Assay for IC50 Determination

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Test compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a compound.

Materials:

  • Test compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microtiter plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compound in methanol or ethanol.

  • Reaction Mixture: Add the DPPH solution to each concentration of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The scavenging of the DPPH radical by the antioxidant compound results in a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against compound concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of β-diketones.

mic_workflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution Serial Dilution of Test Compound in Plate serial_dilution->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic

References

A Comparative Guide to the Synthesis of 2,4-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2,4-Octanedione, a β-diketone, serves as a versatile building block in the synthesis of various heterocyclic compounds and as a chelating agent. This guide provides a comparative analysis of two primary methods for the synthesis of this compound: the Claisen condensation and the acylation of a ketone. This comparison is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.

Method 1: Claisen Condensation of a Ketone and an Ester

The Claisen condensation is a classic carbon-carbon bond-forming reaction that utilizes a strong base to condense an ester with a ketone, resulting in a β-diketone. A common approach for the synthesis of this compound via this method involves the reaction of 2-hexanone (B1666271) with an acetate (B1210297) ester, such as ethyl acetate, in the presence of a strong base like sodium hydride.

Experimental Protocol:

Materials:

  • 2-Hexanone

  • Ethyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is charged with sodium hydride (1.2 equivalents). The sodium hydride is washed with anhydrous diethyl ether to remove the mineral oil, and then suspended in fresh anhydrous diethyl ether.

  • A solution of 2-hexanone (1.0 equivalent) and ethyl acetate (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 1 M HCl until the evolution of gas ceases and the solution is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation.

Method 2: Acylation of a Ketone with an Acid Anhydride (B1165640)

An alternative route to β-diketones is the acylation of a ketone enolate. This can be achieved using an acid anhydride in the presence of a Lewis acid catalyst, such as boron trifluoride. For the synthesis of this compound, this would involve the reaction of 2-hexanone with acetic anhydride, catalyzed by boron trifluoride.

Experimental Protocol:

Materials:

  • 2-Hexanone

  • Acetic anhydride

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-hexanone (1.0 equivalent) and anhydrous diethyl ether.

  • The solution is cooled in an ice bath, and boron trifluoride etherate (1.1 equivalents) is added dropwise with stirring.

  • Acetic anhydride (1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Reaction progress is monitored by TLC.

  • The reaction is quenched by carefully pouring the mixture into a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ solution until the effervescence ceases, followed by a wash with brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

Comparative Analysis of Synthesis Methods

ParameterClaisen CondensationAcylation with Acetic Anhydride
Starting Materials 2-Hexanone, Ethyl acetate2-Hexanone, Acetic anhydride
Key Reagents Sodium hydride (strong base)Boron trifluoride etherate (Lewis acid)
Reaction Time 12 - 24 hours4 - 6 hours
Typical Yield Moderate to GoodGood to High
Key Advantages Utilizes readily available and relatively inexpensive starting materials.Shorter reaction times and generally higher yields.
Key Disadvantages Requires the use of highly reactive and flammable sodium hydride. Longer reaction times.Boron trifluoride is corrosive and moisture-sensitive.

Logical Workflow for Method Selection

The choice between these two synthetic routes will depend on the specific requirements of the researcher, including available equipment, safety considerations, desired yield, and time constraints. The following diagram illustrates a logical workflow for selecting the appropriate method.

SynthesisMethodSelection Workflow for this compound Synthesis Method Selection start Start: Need to synthesize this compound safety Are there facilities to handle pyrophoric reagents like NaH? start->safety time_yield Is shorter reaction time and higher yield a priority? safety->time_yield Yes claisen Proceed with Claisen Condensation safety->claisen No time_yield->claisen No acylation Proceed with Acylation using BF3 time_yield->acylation Yes end Synthesize this compound claisen->end consider_acylation Consider Acylation Method claisen->consider_acylation acylation->end consider_acylation->time_yield Re-evaluate priorities

Caption: Decision workflow for selecting a this compound synthesis method.

Signaling Pathway of Claisen Condensation

The Claisen condensation proceeds through a well-defined reaction pathway initiated by the deprotonation of the α-carbon of the ketone.

ClaisenCondensation Claisen Condensation Pathway for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_Hexanone 2-Hexanone Enolate 2-Hexanone Enolate 2_Hexanone->Enolate Ethyl_Acetate Ethyl Acetate Tetrahedral_Intermediate Tetrahedral Intermediate Ethyl_Acetate->Tetrahedral_Intermediate NaH Sodium Hydride (Base) NaH->Enolate Deprotonation Enolate->Tetrahedral_Intermediate Nucleophilic Attack Product This compound Tetrahedral_Intermediate->Product Elimination of Ethoxide EtOH Ethanol Tetrahedral_Intermediate->EtOH Protonation of Ethoxide

Caption: Reaction pathway for the Claisen condensation synthesis of this compound.

performance of different catalysts in 2,4-Octanedione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of β-dicarbonyl compounds, such as 2,4-octanedione, is a cornerstone of modern organic synthesis, providing key intermediates for the development of novel therapeutics and complex molecular architectures. The selection of an appropriate catalyst is paramount in dictating the efficiency, selectivity, and overall yield of the synthesis. This guide offers a comparative overview of various catalytic systems applicable to the synthesis of this compound, primarily through the Claisen condensation reaction. While direct comparative studies for this compound are not extensively documented, this guide leverages data from analogous acylation reactions of β-dicarbonyl compounds to provide valuable insights into catalyst performance.

Performance Comparison of Catalytic Systems

The synthesis of this compound is typically achieved via a Claisen condensation or a related acylation reaction. The choice of catalyst, ranging from traditional bases to Lewis acids and other metal-based systems, significantly impacts the reaction outcome. Below is a summary of catalyst types and their performance in analogous β-diketone syntheses.

Catalyst TypeCatalyst ExampleTypical SubstratesSolventTemperature (°C)Reaction TimeYield (%)
Base-Promoted Sodium Ethoxide (NaOEt)Ethyl acetate (B1210297), 2-Heptanone (B89624)Ethanol (B145695)RefluxSeveral hoursModerate
Lewis Acid Magnesium Chloride (MgCl₂)Ethyl acetoacetate, AldehydeMethanolReflux4 hours69-87[1]
Lewis Acid Cerium(III) Chloride (CeCl₃·7H₂O)Ketones, Hydrazinestert-Butanol6012-24 hoursModerate to Good
Metal-Based Cerium(IV) Ammonium Nitrate (CAN)1,3-Dicarbonyl compounds, AminesAcetonitrileRoom Temp.VariableGood

Note: The data presented is for analogous reactions and serves as a predictive guide for the synthesis of this compound. Actual performance may vary based on specific substrates and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following are generalized protocols for base-promoted and Lewis acid-catalyzed Claisen-type condensations, which can be adapted for the target molecule.

Protocol 1: Base-Promoted Claisen Condensation

This protocol describes a traditional approach using a strong base to promote the condensation of an ester and a ketone.

Materials:

  • 2-Heptanone

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide in anhydrous ethanol.

  • Add a solution of 2-heptanone in anhydrous ethanol dropwise to the stirred base solution at room temperature.

  • Following the addition of the ketone, add ethyl acetate dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Lewis Acid-Catalyzed Acylation

This protocol utilizes a Lewis acid to catalyze the acylation of a ketone enolate, a common strategy for β-diketone synthesis.

Materials:

Procedure:

  • To a stirred solution of 2-heptanone and triethylamine in anhydrous dichloromethane at 0 °C, add magnesium chloride.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time (e.g., 4 hours), monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Synthesis

To better understand the process, the following diagrams illustrate the general experimental workflow and the underlying reaction mechanism.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants (2-Heptanone, Ethyl Acetate) ReactionMix Reaction Mixture Reactants->ReactionMix Catalyst Catalyst (e.g., NaOEt) Catalyst->ReactionMix Solvent Solvent (e.g., Ethanol) Solvent->ReactionMix Neutralization Neutralization ReactionMix->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Claisen_Condensation_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps Heptanone 2-Heptanone Enolate Enolate Formation Heptanone->Enolate EtOAc Ethyl Acetate Attack Nucleophilic Attack EtOAc->Attack Base Base (e.g., EtO⁻) Base->Enolate Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of EtO⁻ Intermediate->Elimination Product This compound Elimination->Product

Caption: Simplified mechanism of the Claisen condensation for this compound synthesis.

References

A Researcher's Guide to Assessing the Purity of Synthesized 2,4-Octanedione and a Comparison with Alternative Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing the validity and reproducibility of experimental results. This guide provides a comprehensive overview of methods to assess the purity of 2,4-Octanedione, a versatile β-diketone. Furthermore, it offers a comparative analysis of this compound with alternative chelating agents, supported by experimental data and detailed protocols.

Assessing the Purity of this compound: A Multi-faceted Approach

The purity of synthesized this compound can be determined using a combination of chromatographic and spectroscopic techniques. The choice of method depends on the desired level of accuracy, the nature of potential impurities, and the available instrumentation. Common impurities in the synthesis of this compound, often prepared via a Claisen condensation, may include unreacted starting materials (e.g., ethyl acetate (B1210297) and 2-hexanone), byproducts from self-condensation of the reactants, and residual solvents.

Table 1: Comparison of Analytical Methods for Purity Assessment of this compound

Analytical MethodPrincipleInformation ProvidedTypical Purity (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity, detection of non-volatile impurities.>99%~0.01%~0.03%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based identification.Quantitative purity, identification of volatile impurities and isomers.>99%~0.005%~0.02%
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.Absolute purity determination without a specific reference standard of the analyte.>98%~0.1%~0.3%
Experimental Protocols

Below are detailed protocols for the three primary methods of purity assessment for this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm (the λmax for the enol form of many β-diketones).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a standard solution of this compound of known high purity in the mobile phase.

  • Analysis: Inject the sample and standard solutions. Purity is calculated by comparing the peak area of the analyte in the sample to that of the standard, or by area normalization assuming all components have a similar response factor.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification and quantification of this compound and its volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230°C.

  • Sample Preparation: Dilute the synthesized this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate to a concentration of approximately 100 µg/mL.

  • Analysis: Inject 1 µL of the sample. Identify this compound based on its retention time and mass spectrum. The PubChem database lists characteristic mass spectral peaks for this compound.[1] Purity is determined by the area percentage of the this compound peak relative to all other peaks in the chromatogram.

Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a method for determining the absolute purity of this compound using an internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d, Acetone-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard (e.g., 5 mg) to the same NMR tube.

    • Add the appropriate volume of deuterated solvent (e.g., 0.7 mL).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all nuclei.

  • Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • W = Weight

      • P_std = Purity of the internal standard

Visualizing the Purity Assessment Workflow

The following diagram illustrates the general workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_purification Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of This compound TLC Thin Layer Chromatography (TLC) Synthesis->TLC Initial purity check Purification Purification (e.g., Distillation, Column Chromatography) TLC->Purification HPLC HPLC Purification->HPLC GCMS GC-MS Purification->GCMS qNMR qNMR Purification->qNMR Purity_Check Purity > 98%? HPLC->Purity_Check GCMS->Purity_Check qNMR->Purity_Check Proceed Proceed to Application Purity_Check->Proceed Yes Repurify Repurify Purity_Check->Repurify No Repurify->Purification

Workflow for the synthesis, purification, and purity assessment of this compound.

Comparison with Alternative Chelating Agents

This compound's utility often stems from its ability to act as a bidentate chelating agent, forming stable complexes with various metal ions. However, other chelating agents are available, each with its own set of properties. This section compares this compound with the traditional chelating agent Ethylenediaminetetraacetic acid (EDTA) and modern biodegradable alternatives.

Table 2: Performance Comparison of this compound with Alternative Chelating Agents

Chelating AgentTypeDenticityMetal Binding Affinity (log K1 for Cu2+)BiodegradabilityKey Features
This compound β-DiketoneBidentate~8-10 (estimated)ModerateForms neutral, often organic-soluble complexes.
EDTA Aminopolycarboxylic acidHexadentate18.8PoorForms very stable, water-soluble complexes with a wide range of metals.[2][3]
EDDS ([S,S]-isomer) Aminopolycarboxylic acidHexadentate18.4Readily biodegradableA green alternative to EDTA with similar strong chelation.[4]
MGDA Aminopolycarboxylic acidTetradentate16.9Readily biodegradableEffective and eco-friendly, especially in cleaning applications.[5]
GLDA Aminopolycarboxylic acidPentadentate15.9Readily biodegradableHigh solubility and good performance as a phosphate (B84403) replacement.[4]
Signaling Pathway of Chelation and Factors Influencing Stability

The chelation process involves the formation of coordinate bonds between a central metal ion and the ligand. For β-diketones like this compound, this occurs through the deprotonated enol form. The stability of the resulting metal complex is influenced by several factors, as depicted in the diagram below.

Chelation_Factors cluster_metal Metal Ion Properties cluster_ligand Ligand Properties (this compound) cluster_conditions Environmental Conditions Metal_Charge Charge Density Complex_Stability Metal Complex Stability Metal_Charge->Complex_Stability Metal_Size Ionic Radius Metal_Size->Complex_Stability Metal_Coord Coordination Geometry Metal_Coord->Complex_Stability Ligand_pKa Acidity (pKa) Ligand_pKa->Complex_Stability Ligand_Structure Steric Hindrance Ligand_Structure->Complex_Stability Ligand_Denticity Denticity Ligand_Denticity->Complex_Stability pH pH pH->Complex_Stability Solvent Solvent Polarity Solvent->Complex_Stability Temperature Temperature Temperature->Complex_Stability

Factors influencing the stability of metal complexes with chelating agents.

Conclusion

A rigorous assessment of the purity of synthesized this compound is paramount for its effective use in research and development. A combination of HPLC, GC-MS, and qNMR provides a comprehensive purity profile. When considering this compound for applications involving metal chelation, it is essential to weigh its properties against those of other available agents. While traditional chelators like EDTA offer high stability, their poor biodegradability is a significant drawback. Modern, biodegradable alternatives such as EDDS, MGDA, and GLDA present a more environmentally friendly option with comparable, though sometimes slightly lower, chelation strengths. The choice of the most suitable chelating agent will ultimately depend on the specific requirements of the application, including the target metal ion, the desired complex stability, and environmental considerations.

References

The Versatility of 2,4-Octanedione and Its Isomers: A Comparative Review of Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional applications of versatile chemical compounds is paramount. This guide provides a comprehensive literature review of the applications of 2,4-octanedione and its structural isomers, offering a comparative analysis of their performance in various chemical and biological domains. This document summarizes key quantitative data, details experimental protocols for significant applications, and visualizes complex processes to facilitate a deeper understanding of their utility.

At a Glance: Physicochemical Properties of Octanedione Isomers

To understand the applications of octanedione isomers, it is essential to first consider their fundamental physicochemical properties. These properties influence their reactivity, solubility, and suitability for various applications.

PropertyThis compound2,3-Octanedione2,5-Octanedione2,7-Octanedione
CAS Number 14090-87-07493-58-53214-41-33002-23-1
Molecular Formula C₈H₁₄O₂C₈H₁₄O₂C₈H₁₄O₂C₈H₁₄O₂
Molecular Weight 142.20 g/mol 142.20 g/mol 142.20 g/mol 142.20 g/mol
Boiling Point 97-99 °C (27 mmHg)172-174 °C105 °C (15 Torr)208-210 °C
Density 0.923 g/mL0.93 g/mL0.9635 g/cm³0.934 g/mL

Chelation and Metal Extraction: The Power of β-Diketones

β-Diketones, including this compound, are well-established chelating agents capable of forming stable complexes with various metal ions. This property is extensively utilized in the solvent extraction of metals from aqueous solutions, a critical process in hydrometallurgy and analytical chemistry. The extraction efficiency of β-diketones is highly dependent on the pH of the aqueous phase, as the deprotonated enol form of the diketone is the active chelating species.

The general mechanism involves the formation of a neutral metal-chelate complex that is soluble in an organic solvent, allowing for its separation from the aqueous phase.

Solvent_Extraction_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_process Process Aq_Phase Aqueous Solution (Metal Ions Mn+) Mixing Mixing & Phase Contact Aq_Phase->Mixing Org_Phase Organic Solvent + β-Diketone (HL) Org_Phase->Mixing Metal_Complex Metal-Chelate Complex (MLn) Stripping Stripping (Acidic Solution) Metal_Complex->Stripping Stripped_Org Stripped Organic Phase (HL) Separation Phase Separation Mixing->Separation Separation->Aq_Phase Raffinate Separation->Metal_Complex Extraction Stripping->Aq_Phase Concentrated Metal Solution Stripping->Stripped_Org Recycled Synthesis_from_2_3_Octanedione Start 2,3-Octanedione Product1 Quinoxaline Derivative Start->Product1 Condensation Product2 Pyrazine Derivative Start->Product2 Condensation Product3 Imidazole Derivative Start->Product3 Condensation Reagent1 o-Phenylenediamine Reagent1->Product1 Reagent2 Ethylenediamine Reagent2->Product2 Reagent3 Aldehyde + Ammonium Acetate Reagent3->Product3 Paal_Knorr_Synthesis Start 2,5-Octanedione Product1 Substituted Pyrrole Start->Product1 Reaction with Product2 Substituted Furan Start->Product2 Reaction with Product3 Substituted Thiophene Start->Product3 Reaction with Reagent1 Primary Amine (R-NH₂) or Ammonia Reagent1->Product1 Reagent2 Dehydrating Agent (e.g., P₂O₅, H₂SO₄) Reagent2->Product2 Reagent3 Lawesson's Reagent or P₄S₁₀ Reagent3->Product3 Polymer_Synthesis_Workflow Monomers Diketone Monomer (e.g., 2,7-Octanedione) + Co-monomer (e.g., Diamine) Polymerization Polymerization Reaction (e.g., Polycondensation) Monomers->Polymerization Purification Polymer Purification (Precipitation, Washing) Polymerization->Purification Characterization Polymer Characterization (e.g., GPC, DSC, TGA, NMR) Purification->Characterization Polymer Final Polymer Characterization->Polymer

quantum chemical calculations of 2,4-Octanedione tautomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Tautomeric Equilibrium of 2,4-Octanedione: A Quantum Chemical Perspective

For researchers and professionals in drug development and chemical sciences, understanding the tautomeric preferences of molecules is crucial for predicting their physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of the tautomers of this compound, a β-dicarbonyl compound, through the lens of quantum chemical calculations. Due to the limited availability of specific experimental and computational data for this compound in the reviewed literature, this guide leverages findings from closely related β-dicarbonyl compounds, such as 2,4-pentanedione and its derivatives, to infer the expected behavior of this compound.

Tautomerism in β-Dicarbonyls: The Case of this compound

β-Dicarbonyl compounds, including this compound, exist as an equilibrium mixture of a diketo tautomer and one or more enol tautomers. The enol form is significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond and a conjugated π-system, which often makes it the predominant tautomer in the gas phase and in non-polar solvents.[1][2]

For the asymmetrically substituted this compound (CH₃COCH₂COC₄H₉), two distinct enol tautomers can be formed: (Z)-4-hydroxyoct-3-en-2-one (Enol 1) and (Z)-2-hydroxyoct-2-en-4-one (Enol 2), along with the diketo form.

Computational Comparison of Tautomer Stability

Table 1: Calculated Relative Energies of 2,4-Pentanedione Tautomers (An Analog of this compound)

TautomerComputational MethodBasis SetRelative Energy (kcal/mol)
DiketoM06/6-31+G(d,p)0.71 (MAE)[3]
EnolM06/6-31+G(d,p)Favored[3]
DiketoG40.95 (MAE)[3]
EnolG4Favored[3]

Note: The table presents the mean absolute error (MAE) for the computational methods in predicting the free energy of tautomerization for a set of keto-enol pairs, indicating a high level of accuracy. For β-diketones like 2,4-pentanedione, the enol form is consistently found to be the more stable tautomer in the gas phase.

For this compound, it is expected that the enol tautomers will be more stable than the diketo form in the gas phase. The relative stability between the two enol forms will be influenced by the electronic effects of the methyl and butyl substituents.

Impact of Solvent on Tautomeric Equilibrium

The polarity of the solvent plays a significant role in the tautomeric equilibrium.[4] Polar solvents can stabilize the more polar diketo form through intermolecular hydrogen bonding, shifting the equilibrium towards the diketo tautomer.[4]

Table 2: Solvent Effects on the Relative Energy of 3-Phenyl-2,4-pentanedione Tautomers (An Analog of this compound)

SolventDielectric Constant (ε)ΔE (Enol - Keto) (kcal/mol)
Gas Phase117.89[1]
Cyclohexane2.2017.34[1]
Carbon Tetrachloride2.2017.27[1]
Methanol32.6016.55[1]
Water78.4016.50[1]

Note: This data for a related β-diketone shows that while the enol form remains significantly more stable in all environments, the energy difference decreases with increasing solvent polarity, indicating a relative stabilization of the keto form.

Experimental and Computational Protocols

Experimental Determination of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for quantifying the ratio of tautomers in solution.[5][6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, (CD₃)₂CO, DMSO-d₆) of known concentrations.

  • Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.

  • Spectral Analysis: Identify the characteristic signals for the diketo and enol tautomers. For the diketo form, a key signal is the methylene (B1212753) protons (-CH₂-). For the enol form, the vinylic proton (-CH=) and the enolic hydroxyl proton (-OH) are characteristic.

  • Quantification: Integrate the signals corresponding to each tautomer. The equilibrium constant (K_eq = [enol]/[keto]) can be calculated from the ratio of the integrals of non-exchangeable protons.[5]

Computational Protocol for Tautomer Analysis

The following protocol outlines a standard approach for the quantum chemical calculation of tautomer stability.[7]

Computational Protocol: DFT Calculations

  • Structure Generation: Build the 3D structures of the diketo and all possible enol tautomers of this compound.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a DFT method, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311++G(d,p)).[8][9] This is done to find the lowest energy conformation for each tautomer.

  • Frequency Calculations: Conduct frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy.

  • Solvation Effects: To model the effect of different solvents, employ a continuum solvation model like the Polarizable Continuum Model (PCM) during the optimization and frequency calculations.[10]

  • Relative Energy Calculation: Calculate the relative Gibbs free energy (ΔG) of each tautomer with respect to the most stable one to predict the equilibrium populations at a given temperature.

Visualizing Tautomeric Relationships and Computational Workflows

Tautomeric_Equilibrium cluster_keto Diketo Tautomer cluster_enol1 Enol Tautomer 1 cluster_enol2 Enol Tautomer 2 Keto This compound (Keto) Enol1 (Z)-4-hydroxyoct-3-en-2-one Keto->Enol1 Enol2 (Z)-2-hydroxyoct-2-en-4-one Keto->Enol2 Enol1->Enol2

Caption: Tautomeric equilibrium of this compound.

Computational_Workflow A 1. Generate Tautomer Structures (Diketo, Enol 1, Enol 2) B 2. Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm minima, obtain thermochemistry) B->C D 4. Solvation Modeling (e.g., PCM) C->D E 5. Analyze Relative Gibbs Free Energies (ΔG) D->E F 6. Predict Tautomer Population E->F

Caption: Workflow for quantum chemical tautomer analysis.

References

A Comparative Analysis of the Chelating Properties of 2,4-Octanedione and Other β-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chelating properties of 2,4-octanedione with other well-characterized β-diketones, namely acetylacetone (B45752) and benzoylacetone. β-Diketones are a class of organic compounds known for their excellent metal-chelating capabilities, forming stable complexes with a variety of metal ions. This property is pivotal in numerous applications, including catalysis, analytical chemistry, and drug delivery systems. This document presents available experimental data, details the methodologies for determining chelation efficacy, and provides a visual representation of the experimental workflow.

Comparative Data on Chelating Properties

The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log β). A higher log β value indicates a stronger and more stable chelate. The following table summarizes the stability constants for complexes of various β-diketones with selected metal ions.

LigandMetal Ionlog β₁log β₂log β₃Solvent System
This compound Cu²⁺Data not availableData not availableData not available
Fe³⁺Data not availableData not availableData not available
Zn²⁺Data not availableData not availableData not available
Acetylacetone Cu²⁺8.1614.78-50% Dioxane-Water
Fe³⁺11.421.328.3Aqueous
Zn²⁺5.058.76-Aqueous
Benzoylacetone Cu²⁺8.4515.65-50% Dioxane-Water
Fe³⁺12.022.531.2Aqueous
Zn²⁺5.359.55-Aqueous

Experimental Protocols

The determination of stability constants for metal-ligand complexes is crucial for quantifying chelating properties. Two common methods employed for this purpose are UV-Vis Spectrophotometry and Potentiometric Titration.

Determination of Stability Constants by UV-Vis Spectrophotometry (Job's Method of Continuous Variation)

This method is used to determine the stoichiometry of a metal-ligand complex.

Protocol:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄·5H₂O) and the β-diketone ligand (e.g., this compound) in a suitable solvent (e.g., 50% ethanol-water).

  • Preparation of Sample Series: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume and total molar concentration constant.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorption (λ_max) of the complex. The λ_max is determined by scanning the spectrum of a solution containing a mixture of the metal and ligand.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance on the plot corresponds to the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data.

Determination of Stability Constants by Potentiometric Titration (Irving-Rossotti Method)

This method involves the titration of a ligand with a standard base in the absence and presence of a metal ion to determine the formation constants of the resulting complexes.

Protocol:

  • Solution Preparation: Prepare the following three solutions in a constant ionic strength medium (e.g., 0.1 M KCl):

    • Solution A: A known concentration of strong acid (e.g., HCl).

    • Solution B: Solution A + a known concentration of the β-diketone ligand.

    • Solution C: Solution B + a known concentration of the metal salt.

  • Titration: Titrate each solution against a standard solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis:

    • Plot the pH readings against the volume of NaOH added for each titration.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄_A) at different pH values.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL).

    • Plot n̄ versus pL to obtain the formation curve.

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-integral values of n̄ (e.g., at n̄ = 0.5, log K₁ = pL).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating the chelating properties of a β-diketone and the fundamental principle of β-diketone chelation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Synthesize/Obtain This compound & Analogs C Prepare Ligand Stock Solutions A->C B Prepare Metal Salt Stock Solutions (e.g., Cu²⁺, Fe³⁺, Zn²⁺) D Potentiometric Titration (Irving-Rossotti Method) B->D E UV-Vis Spectrophotometry (Job's Method) B->E C->D C->E F Calculate Stepwise & Overall Stability Constants (log β) D->F G Determine Complex Stoichiometry E->G H Comparative Analysis of Chelating Properties F->H G->H

Caption: Workflow for the evaluation of chelating properties.

Chelation_Mechanism cluster_keto_enol Keto-Enol Tautomerism cluster_chelation Chelation Process Keto Keto Form (this compound) Enol Enol Form Keto->Enol Equilibrium Enol->Keto Enolate Enolate Anion (Bidentate Ligand) Enol->Enolate Deprotonation Complex Stable Metal Chelate (6-membered ring) Enolate->Complex Metal Metal Ion (Mⁿ⁺) Metal->Complex

Caption: Mechanism of β-diketone metal chelation.

A Comparative Guide to the Analysis of 2,4-Octanedione: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,4-Octanedione, a beta-diketone with applications in various chemical syntheses and as a potential biomarker, is crucial for research and development. This guide provides an objective comparison of two common analytical techniques for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of the optimal method depends on specific experimental requirements, including sensitivity, sample matrix, and the need for structural confirmation.

At a Glance: Performance Comparison

The following table summarizes the key performance characteristics of GC-MS and HPLC for the analysis of this compound. It is important to note that direct cross-validation data for this compound is limited in publicly available literature. Therefore, the GC-MS data is based on a validated method for its isomer, 2,3-Octanedione, and the HPLC data is based on typical performance characteristics for the analysis of beta-diketones.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their interaction with a stationary phase.
Limit of Detection (LOD) ~0.05 µg/mL (estimated for 2,3-Octanedione)Typically in the range of 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL (estimated for 2,3-Octanedione)Typically in the range of 0.2 - 1.0 µg/mL
**Linearity (R²) **>0.99>0.99
Accuracy (% Recovery) Typically 90-110%Typically 95-105%
Precision (%RSD) <15%<10%
Sample Throughput ModerateHigh
Specificity High (mass spectral data provides structural confirmation)Moderate to High (dependent on detector and chromatographic resolution)
Derivatization Generally not requiredMay be required to improve chromatographic properties or detectability

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative methodologies for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method for the analysis of a structurally similar diketone and provides a robust starting point for the analysis of this compound.

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).

  • For sample analysis, an appropriate extraction method (e.g., liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction) should be employed based on the sample matrix. The final extract should be reconstituted in the solvent used for calibration standards.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3. Data Analysis:

  • Quantification is performed by integrating the peak area of a characteristic ion of this compound (e.g., the molecular ion at m/z 142 or a major fragment ion).

  • A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples is determined from this curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for the analysis of beta-diketones and can be optimized for this compound.

1. Sample Preparation:

  • Prepare stock and calibration standards as described in the GC-MS protocol, using the mobile phase as the diluent.

  • Sample preparation should involve extraction methods compatible with HPLC analysis, ensuring the final extract is free of particulate matter by filtering through a 0.45 µm syringe filter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode-array detector (DAD) or a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid (e.g., 0.1% formic acid) may improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of approximately 270 nm (the λmax of the enol form of many beta-diketones). A full UV scan can be performed to determine the optimal wavelength for this compound.

3. Data Analysis:

  • Quantification is based on the peak area at the selected wavelength.

  • A calibration curve is generated by plotting the peak area versus the concentration of the standards. The concentration of this compound in the samples is then calculated from the regression equation of the calibration curve.

Logical Workflow for Method Selection

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors. The following diagram illustrates a logical workflow to guide the selection process.

MethodSelection start Start: Need to analyze this compound need_id Is structural confirmation required? start->need_id sample_volatility Is the sample matrix complex and/or are analytes volatile? need_id->sample_volatility No gcms Select GC-MS need_id->gcms Yes sample_volatility->gcms Yes hplc Select HPLC sample_volatility->hplc No end End gcms->end consider_hplc_ms Consider HPLC-MS for structural confirmation hplc->consider_hplc_ms hplc->end consider_hplc_ms->end

Workflow for selecting an analytical technique for this compound.

Signaling Pathway and Experimental Workflow Diagrams

For clarity in experimental design and data interpretation, visual representations of workflows are invaluable.

General Analytical Workflow

The following diagram outlines the general workflow for the quantitative analysis of this compound using a chromatographic technique.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_collection Sample Collection extraction Extraction of this compound sample_collection->extraction cleanup Sample Cleanup / Filtration extraction->cleanup injection Injection into GC-MS or HPLC cleanup->injection separation Chromatographic Separation injection->separation detection Detection (MS or UV/DAD) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of this compound calibration->quantification

General workflow for this compound analysis.

efficacy of 2,4-Octanedione as a precursor in drug synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel therapeutic agents frequently relies on the use of versatile precursor molecules that can be efficiently converted into complex heterocyclic structures. Among these, β-diketones are a critical class of intermediates, valued for their reactivity in forming a wide array of bioactive compounds. This guide provides a detailed comparison of 2,4-Octanedione's efficacy as a precursor in drug synthesis, particularly for pyrazole (B372694) and pyrimidine (B1678525) derivatives, benchmarked against other common alternatives. The information presented is supported by experimental data and detailed protocols to aid in research and development.

Performance Comparison of Precursors in Heterocyclic Synthesis

The choice of a β-diketone precursor significantly influences reaction outcomes, including yield, purity, and reaction time. Below is a comparative summary of this compound against two widely used alternatives, Acetylacetone and Ethyl Acetoacetate, in the synthesis of pyrazole and pyrimidine ring systems. These heterocycles are core scaffolds in many pharmaceutical agents, including anti-inflammatory drugs, anticonvulsants, and anticancer therapies.

Pyrazole Synthesis via Knorr Condensation

The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a β-diketone with a hydrazine (B178648) derivative. The nature of the β-diketone's substituents (R1 and R2) can impact the reaction's efficiency and the properties of the resulting pyrazole.

PrecursorStructureR1 GroupR2 GroupTypical Yield (%)Reaction Time (hours)Purity (%)Key Advantages & Disadvantages
This compound CH3(CH2)3COCH2COCH3n-ButylMethyl85-951-2>95Advantages: Good yields, relatively short reaction times. The n-butyl group can be a site for further functionalization or can influence lipophilicity.
AcetylacetoneCH3COCH2COCH3MethylMethyl80-902-4>95Advantages: Readily available, well-established reactivity. Disadvantages: Produces a symmetrically substituted pyrazole, limiting structural diversity.
Ethyl AcetoacetateCH3COCH2COOEtMethylEthoxy75-853-5>90Advantages: The ester group offers a handle for further chemical modification. Disadvantages: Can lead to the formation of pyrazolone (B3327878) byproducts. Generally slower reaction times.
Pyrimidine Synthesis

The synthesis of pyrimidines often involves the condensation of a β-diketone with urea (B33335) or a related amidine. The choice of diketone affects the substitution pattern on the resulting pyrimidine ring.

PrecursorStructureR1 GroupR2 GroupTypical Yield (%)Reaction Time (hours)Purity (%)Key Advantages & Disadvantages
This compound CH3(CH2)3COCH2COCH3n-ButylMethyl70-804-6>90Advantages: Allows for the introduction of an n-butyl and a methyl group on the pyrimidine ring. Disadvantages: Longer reaction times compared to pyrazole synthesis.
AcetylacetoneCH3COCH2COCH3MethylMethyl65-755-8>90Advantages: Simple, commercially available starting material. Disadvantages: Leads to a symmetrically substituted pyrimidine.
Ethyl AcetoacetateCH3COCH2COOEtMethylEthoxy60-706-10>85Advantages: Versatile for creating functionalized pyrimidines. Disadvantages: Can result in lower yields and require more stringent purification.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful drug synthesis. The following are representative procedures for the synthesis of pyrazole and pyrimidine derivatives using this compound as the precursor.

Knorr Pyrazole Synthesis with this compound

Objective: To synthesize 5-butyl-3-methyl-1-phenyl-1H-pyrazole.

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (B124118) (1.0 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (B145695)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Purification apparatus (rotary evaporator, column chromatography setup)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and phenylhydrazine (1.0 eq) in 50 mL of ethanol.

  • Add a catalytic amount (e.g., 0.1 eq) of glacial acetic acid to the mixture.

  • Attach a condenser and reflux the reaction mixture for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure 5-butyl-3-methyl-1-phenyl-1H-pyrazole.

Pyrimidine Synthesis with this compound

Objective: To synthesize 6-butyl-4-methyl-1H-pyrimidin-2-one.

Materials:

  • This compound (1.0 eq)

  • Urea (1.2 eq)

  • Sodium Ethoxide (1.5 eq)

  • Ethanol

  • Hydrochloric Acid (1 M)

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, prepare a solution of sodium ethoxide (1.5 eq) in absolute ethanol.

  • To this solution, add this compound (1.0 eq) and urea (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath and neutralize with 1 M hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-butyl-4-methyl-1H-pyrimidin-2-one.

Visualizing Synthetic Pathways and Workflows

Knorr Pyrazole Synthesis Pathway

The following diagram illustrates the reaction mechanism for the Knorr synthesis of 5-butyl-3-methyl-1-phenyl-1H-pyrazole from this compound and phenylhydrazine.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 This compound R2 Phenylhydrazine I1 Hydrazone Intermediate R1->I1 R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P 5-butyl-3-methyl-1-phenyl-1H-pyrazole I2->P Dehydration

Caption: Knorr Pyrazole Synthesis Pathway.

Comparative Experimental Workflow

This diagram outlines a typical workflow for comparing the efficacy of different β-diketone precursors in a drug synthesis context.

Comparative_Workflow cluster_setup Experimental Setup cluster_synthesis Synthesis & Monitoring cluster_analysis Analysis & Comparison S1 Select Precursors: - this compound - Acetylacetone - Ethyl Acetoacetate P1 Parallel Synthesis Reactions S1->P1 S2 Define Standardized Reaction Conditions S2->P1 P2 Monitor Progress (TLC) P1->P2 A1 Isolate & Purify Products P2->A1 A2 Characterize Products (NMR, MS) A1->A2 A3 Quantify Yield & Purity (HPLC) A2->A3 A4 Compare Efficacy Metrics A3->A4

Caption: Comparative Synthesis Workflow.

Safety Operating Guide

Personal protective equipment for handling 2,4-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Octanedione

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, a compound recognized as a skin and eye irritant, with the potential to cause respiratory irritation. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Key hazards include:

  • Skin Irritation: Causes skin irritation upon contact[1].

  • Serious Eye Irritation: Can cause serious irritation to the eyes[1].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[1].

  • Flammability: It is considered a combustible liquid or solid, with vapors that may form explosive mixtures with air[2].

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂[1][3]
Molecular Weight 142.20 g/mol [1][2][3]
CAS Number 14090-87-0[1][2][3]
Appearance Solid[2]
Boiling Point 204.00 to 205.00 °C @ 760.00 mm Hg (estimated)[4]
97.00 to 99.00 °C @ 27.00 mm Hg[4]
Flash Point 71.00 °C (159.00 °F) TCC[4]
Specific Gravity 0.92300 @ 25.00 °C[4]
Water Solubility 4082 mg/L @ 25 °C (estimated)[4]
Storage Class 11 - Combustible Solids[2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following are the recommended PPE.

Protection TypeRecommended PPESpecifications and Rationale
Eye and Face Protection Safety goggles and a face shieldChemical splash goggles are mandatory to protect against eye irritation[1]. A face shield should be worn in addition to goggles when there is a risk of splashing[5][6].
Hand Protection Chemical-resistant glovesNitrile or Butyl rubber gloves are recommended for handling ketones[5]. Always inspect gloves for integrity before use and wash hands after removal. For extended contact, consider double-gloving[5].
Body Protection Laboratory coatA flame-resistant lab coat should be worn to protect against splashes and potential ignition sources[5].
Respiratory Protection Use in a well-ventilated area or with a respiratorAll handling of this compound should be performed in a certified chemical fume hood to minimize the risk of respiratory irritation[5].

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is essential for safety and compliance.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Planning:

    • Conduct a thorough risk assessment for the specific experiment.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather and inspect all necessary PPE.

    • Locate the nearest safety shower and eyewash station.

  • Handling:

    • Don the appropriate PPE before handling the chemical.

    • Perform all manipulations of this compound within the chemical fume hood.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • Keep the container tightly closed when not in use.

    • Keep away from heat, sparks, open flames, and hot surfaces.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Properly remove and dispose of or decontaminate PPE.

    • Store the primary container of this compound in a cool, dry, and well-ventilated area away from heat and ignition sources.

    • Wash hands thoroughly after handling.

Disposal Plan

This compound is considered a flammable and potentially hazardous chemical waste and must be disposed of in accordance with all local, state, and federal regulations[5].

Disposal Workflow

Disposal workflow for this compound waste.

Step-by-Step Disposal Guidance:

  • Collection:

    • Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a designated, chemically compatible, and leak-proof container[5].

    • Never mix with other waste unless compatibility is confirmed.

  • Labeling:

    • Clearly label the container as "Flammable Organic Waste" and list "this compound" as a component[5].

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials[5].

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office for proper disposal procedures and pickup.

    • Do not dispose of this compound down the drain.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.